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  • Product: 4-amino-3-bromo-2,5-dihydrofuran-2-one
  • CAS: 1422514-56-4

Core Science & Biosynthesis

Foundational

What is the chemical structure of 4-amino-3-bromo-2,5-dihydrofuran-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction The 2(5H)-furanone scaffold is a privileged heterocyclic motif present in a multitude of natural products and pharmacologically active compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2(5H)-furanone scaffold is a privileged heterocyclic motif present in a multitude of natural products and pharmacologically active compounds.[1] These structures exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The introduction of specific substituents, such as halogens and amino groups, onto the furanone ring can significantly modulate their physicochemical properties and biological activities. This guide provides a comprehensive technical overview of a specific, synthetically accessible derivative: 4-amino-3-bromo-2,5-dihydrofuran-2-one. This compound incorporates a unique combination of a lactone, a vinyl bromide, and an enamine functional group, making it a valuable building block for chemical synthesis and a potential candidate for drug discovery programs. While specific experimental data for this exact molecule is sparse in the literature, this guide will leverage established chemical principles and data from closely related analogs to provide a robust and scientifically grounded resource.

Chemical Identity and Structure

The fundamental characteristics of 4-amino-3-bromo-2,5-dihydrofuran-2-one are summarized below. These identifiers are crucial for unambiguous documentation and database searching.

IdentifierValue
IUPAC Name 4-amino-3-bromo-2,5-dihydrofuran-2-one
CAS Number 1422514-56-4[4]
Molecular Formula C₄H₄BrNO₂[5]
Molecular Weight 177.98 g/mol
Canonical SMILES C1C(=C(C(=O)O1)Br)N[5]
InChI Key ODTCBTZAILQPHO-UHFFFAOYSA-N[5]
Structural Elucidation

The chemical structure of 4-amino-3-bromo-2,5-dihydrofuran-2-one features a five-membered lactone ring, also known as a butenolide. The key structural features are:

  • A carbonyl group at the C2 position.

  • A double bond between C3 and C4.

  • A bromine atom attached to C3.

  • An amino group attached to C4.

  • A methylene group at C5.

This arrangement of functional groups results in an electron-rich enamine system conjugated with the lactone carbonyl. The presence of the bromine atom at the 3-position provides a handle for further synthetic transformations, such as cross-coupling reactions.

Caption: 2D Chemical Structure of 4-amino-3-bromo-2,5-dihydrofuran-2-one.

Proposed Synthesis and Mechanism

Synthetic Precursor

The key starting material for this synthesis is 3,4-dibromo-2(5H)-furanone. This precursor can be synthesized from mucobromic acid, which in turn is prepared from furfural.[1][6]

Proposed Synthetic Protocol

The synthesis of 4-amino-3-bromo-2(5H)-furanones by treating 3,4-dibromo-2(5H)-furanone with primary and secondary amines has been reported.[3] A similar approach using ammonia is proposed here.

Reaction: 3,4-dibromo-2(5H)-furanone + NH₃ → 4-amino-3-bromo-2,5-dihydrofuran-2-one + HBr

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,4-dibromo-2(5H)-furanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane at room temperature.

  • Nucleophilic Addition: Add a solution of ammonia in the chosen solvent (2.0 eq) dropwise to the stirred solution of the furanone. The use of a slight excess of ammonia helps to drive the reaction to completion and neutralize the HBr byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification A 3,4-dibromo-2(5H)-furanone C Solvent (e.g., Methanol) Room Temperature A->C Dissolve B Ammonia (NH₃) B->C Add dropwise D Crude Product Mixture C->D Reaction & Work-up E Purified 4-amino-3-bromo- 2,5-dihydrofuran-2-one D->E Column Chromatography

Caption: Proposed workflow for the synthesis of 4-amino-3-bromo-2,5-dihydrofuran-2-one.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for 4-amino-3-bromo-2,5-dihydrofuran-2-one based on its chemical structure and data from analogous compounds.

TechniquePredicted Data
¹H NMR A singlet for the CH₂ protons (C5) around 4.5-5.0 ppm. A broad singlet for the NH₂ protons around 5.5-6.5 ppm. The chemical shifts can vary depending on the solvent and concentration.
¹³C NMR A signal for the carbonyl carbon (C2) around 170-175 ppm. A signal for the brominated carbon (C3) around 90-100 ppm. A signal for the amine-bearing carbon (C4) around 150-160 ppm. A signal for the methylene carbon (C5) around 70-75 ppm.
FT-IR (cm⁻¹) A strong absorption band for the C=O stretch of the lactone around 1750-1780 cm⁻¹. N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. A C=C stretching band around 1600-1650 cm⁻¹.
Mass Spec (EI) A molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity, characteristic of a monobrominated compound. Fragmentation would likely involve the loss of Br, CO, and other small fragments.

Reactivity and Potential Synthetic Applications

The unique combination of functional groups in 4-amino-3-bromo-2,5-dihydrofuran-2-one makes it a versatile intermediate for further chemical modifications.

  • N-Functionalization: The primary amino group can be readily acylated, alkylated, or used in the formation of Schiff bases, allowing for the introduction of a wide variety of substituents.

  • Cross-Coupling Reactions: The vinyl bromide at the C3 position is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[2][7] This enables the introduction of aryl, vinyl, or alkynyl groups at this position, significantly increasing molecular complexity.

  • Lactone Ring-Opening: The lactone can be opened under basic or acidic conditions, or by nucleophiles, to yield γ-hydroxy acid derivatives, which can be further transformed.

G cluster_reactions Potential Reactions A 4-amino-3-bromo- 2,5-dihydrofuran-2-one B N-Acylation / Alkylation A->B Amino Group C Suzuki / Stille Coupling A->C Vinyl Bromide D Lactone Ring Opening A->D Lactone Ring

Caption: Reactivity map of 4-amino-3-bromo-2,5-dihydrofuran-2-one.

Potential Applications in Drug Development

Halogenated furanones are a class of compounds with demonstrated potential in drug discovery. They are known to act as quorum sensing inhibitors in bacteria, such as Pseudomonas aeruginosa, which is a critical mechanism for disrupting biofilm formation and reducing virulence.[8] Furthermore, various substituted furanone derivatives have shown promising anticancer activity.[2][3]

The structure of 4-amino-3-bromo-2,5-dihydrofuran-2-one makes it an attractive scaffold for the development of novel therapeutic agents. The amino group can be functionalized to improve solubility and target engagement, while the bromo group allows for the introduction of diverse substituents to explore structure-activity relationships (SAR). This compound could serve as a starting point for the synthesis of libraries of novel furanone derivatives to be screened for various biological activities.

Safety and Handling

Specific toxicity data for 4-amino-3-bromo-2,5-dihydrofuran-2-one is not available. However, based on the reactivity of related α-bromo carbonyl compounds and γ-lactams, it should be handled with care in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.

Conclusion

4-amino-3-bromo-2,5-dihydrofuran-2-one is a fascinating and synthetically valuable molecule. While direct experimental data is limited, its structure suggests a rich chemistry and significant potential for applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers interested in exploring the synthesis and utility of this and related furanone derivatives. The proposed synthetic route is robust and based on established chemical transformations, offering a clear path to accessing this compound for further investigation.

References

  • Jadhav, V. H., & Deshpande, V. H. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]

  • Reddy, R. P., & Kumar, M. P. (2020). Palladium-Catalyzed Multicomponent Synthesis of Fully Substituted Alkylidene Furanones. Organic Letters, 22(18), 7184-7188.
  • ResearchGate. (n.d.). Synthesis of 2‐substituted‐3(2H)‐furanone 36 by a radical pathway. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-3-bromo-2,5-dihydrofuran-2-one. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. European Journal of Pharmaceutical Sciences, 140, 105058.
  • NextSDS. (n.d.). 4-amino-3-bromo-2,5-dihydrofuran-2-one — Chemical Substance Information. Retrieved from [Link]

  • Treacy, S. M., & Rovis, T. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 14(3), 634-640.
  • Hoffman, R. V., et al. (2001). Origins of Regio- and Stereoselectivity in Acid-Promoted Reactions of α-Lactams. The Journal of Organic Chemistry, 66(15), 5059-5066.
  • Bellina, F., et al. (2004). Selective Synthesis of (Z)-4-Aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones. European Journal of Organic Chemistry, 2004(12), 2650-2658.
  • Treacy, S. M., & Rovis, T. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis.
  • D'Auria, M., & Racioppi, R. (2014). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Side Chain. Current Organic Chemistry, 18(1), 2-23.
  • Nishiyama, Y., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journal of Organic Chemistry, 17, 2378-2384.
  • Treacy, S. M., & Rovis, T. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science (RSC Publishing).
  • Lattmann, E., et al. (1999). Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Part Two: Construction of a library of 4-amino-5-alkoxy-2(5H)-furanones. Drug Design and Discovery, 16(3), 243-250.
  • Walczak, K., & Modrzejewska, M. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5149.
  • Lattmann, E., et al. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. ScienceAsia, 27(2), 121-125.

Sources

Exploratory

A Technical Guide to the 4-Amino-3-bromo-2(5H)-furanone Scaffold: A Versatile Heterocyclic Intermediate for Synthesis and Drug Discovery

Introduction The 2(5H)-furanone, or butenolide, ring is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules.[1][2] Its unique electronic and structural features make it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2(5H)-furanone, or butenolide, ring is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules.[1][2] Its unique electronic and structural features make it a cornerstone in medicinal chemistry and organic synthesis. The introduction of heteroatoms, such as halogens and nitrogen, onto this core structure dramatically expands its synthetic potential and modulates its biological activity. Specifically, the 4-amino-3-bromo-2(5H)-furanone scaffold emerges as a highly valuable and versatile intermediate. The vinylogous amide system, combined with a strategically placed bromine atom, provides two distinct and orthogonal reactive sites for molecular diversification.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the 4-amino-3-bromo-2(5H)-furanone core. We will dissect the synthetic strategies for its formation, detail its subsequent chemical transformations, and discuss its proven applications in the development of novel bioactive compounds. This document moves beyond simple protocols to explain the underlying chemical principles and rationale that govern the utility of this powerful heterocyclic building block.

The Precursor Landscape: Accessing the 3,4-Dihalo-2(5H)-furanone Core

The gateway to the target scaffold is through highly reactive 3,4-dihalo-2(5H)-furanones, most notably mucobromic acid (MBA) (3,4-dibromo-5-hydroxy-2(5H)-furanone).[2] These precursors are valued for their exceptional reactivity, which stems from the conjugated system involving a carbonyl group and two labile halogen atoms at the C3 and C4 positions.[1] The C4 position is particularly susceptible to nucleophilic attack, making it the primary site for introducing the key amino functionality.

In solution, these molecules can exist in equilibrium between a cyclic 5-hydroxy-2(5H)-furanone form and an acyclic (Z)-2,3-dihalo-4-oxobutenoic acid form.[1] This equilibrium is sensitive to the presence of bases, which can favor the open-chain form.[2] For synthetic applications targeting the furanone core, derivatization of the C5-hydroxyl group to an alkoxy or other stable ether linkage is common. This modification prevents ring-opening and focuses the reactivity on the C3 and C4 positions.

Precursor_Reactivity cluster_0 Key Precursor: 3,4-Dibromo-5-alkoxy-2(5H)-furanone cluster_1 Primary Reactive Sites precursor C4_Site C4 Position (Vinyl Halide) C3_Site C3 Position (Vinyl Halide) C4_Reaction Nucleophilic Substitution (e.g., Amination) C4_Site->C4_Reaction Primary Reactivity C3_Reaction Cross-Coupling (e.g., Suzuki, Stille) C3_Site->C3_Reaction Secondary Handle

Caption: Reactivity map of the 3,4-dibromo-2(5H)-furanone precursor.

Synthesis of the 4-Amino-3-bromo-2(5H)-furanone Scaffold

The construction of the 4-amino-3-bromo-2(5H)-furanone core is predominantly achieved via a nucleophilic substitution reaction on a 3,4-dibrominated furanone precursor. The reaction proceeds through a tandem asymmetric Michael addition-elimination pathway, where an amine nucleophile attacks the electrophilic C4 position, followed by the elimination of a bromide ion.[3][4]

Liquid-Phase Synthesis

Liquid-phase synthesis offers a traditional and versatile route suitable for producing specific target molecules on various scales. The choice of amine, base, and solvent is critical for achieving high yields and purity.

Causality Behind Experimental Choices:

  • Precursor: A 5-alkoxy or 5-aryloxy derivative of mucobromic acid is often preferred over the 5-hydroxy version to prevent unwanted side reactions and ring-opening. The C5 substituent can also be a chiral auxiliary to induce stereoselectivity.[3]

  • Amine: A wide range of primary and secondary amines, including amino acids and their esters, can be used as nucleophiles.

  • Base: A non-nucleophilic base such as potassium fluoride or a hindered base like potassium hydroxide is employed to deprotonate the amine (or the N-H of the initial adduct) without competing as a nucleophile itself.[3][4]

  • Solvent: Anhydrous polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethanol are typically used to ensure solubility of the reactants and to avoid hydrolysis of the furanone ring.

Representative Protocol: Synthesis of N-{4-Bromo-2-[(S)-menthyloxy]-5-oxo-2,5-dihydro-3-furyl}-l-valine[3]

This protocol demonstrates the reaction of a chiral furanone precursor with an amino acid, showcasing the method's utility in synthesizing complex, stereodefined molecules.

Materials:

  • 3,4-dibromo-5-(S)-(l-menthyloxy)-2(5H)-furanone (1.0 eq)

  • L-valine (1.5 eq)

  • Potassium hydroxide (1.9 eq)

  • Absolute ethanol

  • Dichloromethane (DCM)

  • 15% Aqueous HCl

  • Nitrogen atmosphere apparatus

Procedure:

  • Dissolve L-valine (1.5 eq) and potassium hydroxide (1.9 eq) in absolute ethanol under a nitrogen atmosphere.

  • Separately, dissolve 3,4-dibromo-5-(S)-(l-menthyloxy)-2(5H)-furanone (1.0 eq) in dichloromethane.

  • Add the furanone solution to the ethanolic solution of L-valine and KOH.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvents under reduced pressure.

  • Dissolve the solid residue in dichloromethane.

  • Adjust the pH of the solution to 3 using a 15% aqueous HCl solution to protonate the carboxylate and any excess base.

  • Perform a standard aqueous workup and purify the product using column chromatography or recrystallization.

Solid-Phase Synthesis for Library Generation

Solid-phase synthesis is an exceptionally powerful technique for generating large libraries of related compounds for high-throughput screening in drug discovery.[5] This approach streamlines the purification process, as excess reagents and byproducts are simply washed away from the resin-bound product.

Workflow Rationale: The strategy involves anchoring a furanone building block to a solid support, performing the key amination reaction, and finally cleaving the desired products from the resin. The resin acts as a temporary protecting group for the C5-hydroxyl, directing the reactivity to the C4 position.[5]

Solid_Phase_Workflow Resin Isocyanate Resin (Solid Support) Attachment Step 1: Attachment (Carbamate Linkage) Resin->Attachment Furanone 4-Bromo-5-hydroxy- 2(5H)-furanone Furanone->Attachment ResinBound Resin-Bound Furanone Attachment->ResinBound Wash1 Wash ResinBound->Wash1 Amines Library of Amines (R-NH2) Substitution Step 2: IPSO Substitution Amines->Substitution SubstitutedResin Resin-Bound 4-Amino Products Substitution->SubstitutedResin Wash2 Wash SubstitutedResin->Wash2 Cleavage Step 3: Cleavage (TFA) FinalProducts Library of 4-Amino-3-bromo- 5-hydroxy-2(5H)-furanones Cleavage->FinalProducts Wash1->Substitution Wash2->Cleavage

Caption: Workflow for solid-phase synthesis of a 4-amino-furanone library.

Representative Protocol: Solid-Phase Synthesis of 4-Amino-5-hydroxy-2(5H)-furanones[5]

Materials:

  • Isocyanate scavenger resin (e.g., methyl-isocyanate resin)

  • 4-bromo-5-hydroxy-2(5H)-furanone (building block)

  • Dimethylformamide (DMF) / Dichloromethane (DCM)

  • Library of primary or secondary amines

  • Trifluoroacetic acid (TFA) for cleavage

Procedure:

  • Attachment: Swell the isocyanate resin in a DMF/DCM solution. Add a solution of 4-bromo-5-hydroxy-2(5H)-furanone and heat at ~50°C overnight. This forms a stable carbamate linkage, attaching the furanone to the resin via the C5-oxygen.

  • Washing: Thoroughly wash the resin with DMF and DCM sequentially to remove any unreacted furanone.

  • Substitution: Divide the resin into separate reaction vessels. To each vessel, add a solution of a unique amine from the library. Allow the reaction to proceed to completion. This step displaces the C4-bromide with the amine.

  • Washing: Again, thoroughly wash the resin with DMF and DCM to remove excess amine and byproducts.

  • Cleavage: Treat the resin with a cleavage cocktail, typically containing TFA, to break the carbamate bond and release the final 4-amino-3-bromo-5-hydroxy-2(5H)-furanone products into solution.

  • Isolation: Evaporate the cleavage solution to obtain the crude products, which can then be purified if necessary.

This high-throughput approach enabled the successful synthesis of numerous novel 4-alkylamino-5-hydroxy-2(5H)-furanones, demonstrating the robustness of the methodology.[5]

Synthetic Utility and Downstream Reactions

The 4-amino-3-bromo-2(5H)-furanone scaffold is not an endpoint but rather a versatile platform for further molecular elaboration. The remaining C3-bromo position serves as a valuable synthetic handle, primarily for metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The vinyl bromide at the C3 position is an ideal substrate for reactions like Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, providing a powerful method for expanding molecular complexity.

Table 1: Potential Downstream Transformations

PositionReactive GroupReaction TypePotential New Substituents
C3 BromineSuzuki CouplingAryl, Heteroaryl
C3 BromineStille CouplingAlkyl, Vinyl, Aryl
C3 BromineHeck CouplingAlkenes
C4 AmineN-Alkylation/AcylationFurther functionalization of the amino group
C5 Hydroxy/AlkoxyEtherification/CleavageModulation of solubility and properties

Selective synthesis of 4-aryl-3-bromo-2(5H)-furanones has been achieved by treating 3,4-dibromo-2(5H)-furanone with arylboronic acids in the presence of a palladium catalyst, demonstrating that the C4 position is more reactive towards substitution, leaving the C3-bromo intact for subsequent chemistry.[6] This selective reactivity is the cornerstone of the scaffold's utility.

Applications in Drug Discovery and Agrochemicals

The 4-amino-2(5H)-furanone moiety is a recognized pharmacophore with a broad spectrum of biological activities.[3][4] The ability to rapidly generate diverse libraries based on this scaffold makes it highly attractive for discovering new lead compounds.

  • Antitumor Activity: Basidalin, a naturally occurring 4-amino-2(5H)-furanone, has demonstrated antitumor properties.[5]

  • Antibiotic Agents: Combinatorial libraries of substituted 2(5H)-furanones have yielded compounds with potent activity against multidrug-resistant bacteria like Staphylococcus aureus (MRSA).[5]

  • Agrochemicals: Numerous patents describe 4-amino-2(5H)-furanones as effective insecticides and herbicides.[3][4]

  • Prodrugs: The scaffold has also been explored for the development of prodrugs, where the active compound is released under specific physiological conditions.[3][4]

The synthetic accessibility and the rich chemical space that can be explored from the 4-amino-3-bromo-2(5H)-furanone intermediate ensure its continued relevance in both pharmaceutical and agrochemical research.

Conclusion

The 4-amino-3-bromo-2(5H)-furanone scaffold represents a quintessential example of a strategic heterocyclic intermediate. Its synthesis, accessible through robust liquid- and solid-phase methodologies, leverages the inherent reactivity of readily available dihalogenated furanone precursors. The resulting structure is a chemically bilingual platform, offering a nucleophilic amino group at C4 and an electrophilic handle (vinyl bromide) at C3. This orthogonal reactivity allows for controlled, stepwise diversification, making it an ideal template for the construction of compound libraries and the synthesis of complex molecular targets. As the demand for novel, potent, and specific bioactive molecules continues to grow, the strategic application of versatile intermediates like the 4-amino-3-bromo-2(5H)-furanone will remain a critical enabler of innovation in chemical science.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cycloaddition Reactions with 3-Bromofuran-2,5-dione.
  • Valle-Amores, M. A., Feberero, C., Martin-Somer, A., Díaz-Tendero, S., Smith, A. D., Fraile, A., & Alemán, J. (2023). Intramolecular hydrogen bond activation for kinetic resolution of furanone derivatives by an organocatalyzed [3 + 2] asymmetric cycloaddition. Organic Chemistry Frontiers. DOI: 10.1039/D3QO01471A.
  • Anonymous. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI.
  • Anonymous. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. ScienceAsia, 27, 121-125.
  • Anonymous. (n.d.). N-{4-Bromo-2-[(S)-menthyloxy]-5-oxo-2,5-dihydro-3-furyl}-l-valine. PMC.
  • Hiyama, T., et al. (1985). New synthetic methods for 4-amino-2(5H)-furanones. Tetrahedron Letters.
  • Anonymous. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC.
  • NextSDS. (n.d.). 4-amino-3-bromo-2,5-dihydrofuran-2-one — Chemical Substance Information.
  • Anonymous. (n.d.). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. MDPI.
  • Anonymous. (n.d.). Selective Synthesis of (Z)-4-Aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones. ResearchGate.
  • Singh, A. K., et al. (2021). The synthesis of 4-bromo-3-butyl-5-(dibromomethylene) furan-2(5H)-one. International Journal of Advanced Academic Studies, 3(1), 134-137.
  • Anonymous. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry. DOI: 10.1039/D4OB00358F.
  • Anonymous. (n.d.). 3-Bromo-4-dibenzylamino-5-methoxyfuran-2(5H)-one. PMC.
  • Anonymous. (2024). Synthesis of 5-Amino-3(2H)-furanones via S-Methylation/Intramolecular Cyclization of γ-Sulfanylamides. The Journal of Organic Chemistry.
  • Svendsen, J. S., & Sydnes, L. K. (1990). Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. Acta Chemica Scandinavica, 44, 202-204.
  • Anonymous. (n.d.). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. ResearchGate.

Sources

Foundational

Quorum Quenching and Biofilm Disruption: The Mechanism of Action of 4-Amino-3-Bromo-2,5-Dihydrofuran-2-One

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Molecular Mechanisms, Quorum Sensing Inhibition (QSI), and Self-Validating Assay Design Molecular Architecture and T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Molecular Mechanisms, Quorum Sensing Inhibition (QSI), and Self-Validating Assay Design

Molecular Architecture and Target Rationale

As antimicrobial resistance (AMR) increasingly compromises traditional bactericidal therapies, drug development has pivoted toward non-lethal anti-virulence strategies. At the forefront of this paradigm is quorum quenching (QQ) —the pharmacological disruption of bacterial communication.

The compound 4-amino-3-bromo-2,5-dihydrofuran-2-one (CAS: 1422514-56-4) represents a highly optimized synthetic evolution of the natural halogenated furanones originally isolated from the marine red alga Delisea pulchra1. In marine ecosystems, these natural furanones prevent bacterial biofouling on the alga's surface by acting as structural analogs to N-acyl homoserine lactones (AHLs), the primary quorum sensing (QS) signals in Gram-negative bacteria 1.

From a structure-activity relationship (SAR) perspective, the 2(5H)-furanone core perfectly mimics the homoserine lactone ring of AHLs, allowing it to easily access the ligand-binding pocket of LuxR-type transcriptional regulators 2. However, the synthetic modifications—specifically the C3-bromine and C4-amino substitutions—create a deliberate steric and electronic mismatch. The bromine atom provides essential steric bulk, while the amino group alters the hydrogen-bonding network within the receptor pocket, preventing the receptor from adopting its active conformation.

Core Mechanism: Accelerated LuxR-Type Receptor Destabilization

To understand the efficacy of 4-amino-3-bromo-2,5-dihydrofuran-2-one, we must examine the causality of receptor binding. In a native QS circuit, the binding of an AHL ligand to a LuxR-type receptor induces a conformational change that fortifies the protein against proteolytic degradation, allowing it to dimerize and activate the transcription of virulence genes 3.

When the furanone derivative occupies this same binding site, it acts as a competitive antagonist. Instead of stabilizing the protein, the furanone-LuxR complex remains in an unstable, exposed conformation. This structural vulnerability accelerates the proteolytic turnover of the LuxR protein by endogenous intracellular proteases (such as the Clp/Lon systems), reducing the receptor's half-life up to 100-fold 3. Consequently, the cellular concentration of the transcriptional activator plummets, effectively silencing the QS circuit.

MOA AHL Native AHL Signal LuxR LuxR-type Receptor (Unbound State) AHL->LuxR Binding Furanone 4-amino-3-bromo- 2,5-dihydrofuran-2-one Furanone->LuxR Competitive Binding Stable Stable Dimerization (Protease Resistant) LuxR->Stable AHL Bound Unstable Conformational Shift (Protease Susceptible) LuxR->Unstable Furanone Bound GeneExp Virulence & Biofilm Gene Expression Stable->GeneExp Transcriptional Activation Degradation Accelerated Proteolytic Degradation (Clp/Lon) Unstable->Degradation Target for Proteases Degradation->GeneExp Inhibition of QS Circuit

Diagram 1: Mechanism of LuxR destabilization by 4-amino-3-bromo-2,5-dihydrofuran-2-one.

Broad-Spectrum Biofilm Inhibition

The downstream consequence of LuxR degradation is the profound inhibition of biofilm formation and swarming motility. In Escherichia coli, halogenated furanones have been shown to decrease biofilm thickness by 55% and reduce the percentage of live cells within the matrix by 87%, notably without inhibiting the planktonic growth rate 4. This decoupling of anti-biofilm activity from bactericidal toxicity is the hallmark of a true QSI; by merely "blinding" the bacteria rather than killing them, the compound exerts negligible selective pressure, thereby mitigating the risk of resistance.

Furthermore, these compounds exhibit cross-species efficacy. In Salmonella enterica serovar Typhimurium, brominated furanones successfully inhibit biofilm formation at non-growth-inhibiting concentrations 5. Interestingly, their activity extends to Gram-positive pathogens like Bacillus subtilis, where halogenated furanones repress the global regulator Spo0A and the eps operon, preventing the production of the polysaccharide matrix 6.

Self-Validating Experimental Workflows

As Application Scientists, we must ensure that any observed anti-biofilm effect is strictly due to quorum quenching and not an artifact of general toxicity. The following protocols are designed as self-validating systems featuring internal controls and orthogonal validation.

Protocol A: LuxR Turnover Assay (In Vivo Degradation Kinetics)

Objective: Validate that the furanone accelerates receptor degradation rather than merely blocking transcription.

  • Preparation: Grow E. coli expressing a plasmid-encoded, epitope-tagged LuxR to an OD600 of 0.5.

  • Translation Arrest (Critical Control): Add chloramphenicol (100 µg/mL) to halt new protein synthesis. Causality: This isolates the degradation variable, ensuring that any decrease in LuxR levels is due to proteolysis, not transcriptional repression.

  • Treatment: Split the culture into three aliquots: (A) Vehicle control, (B) 2 µM native AHL, and (C) 10 µM 4-amino-3-bromo-2,5-dihydrofuran-2-one.

  • Sampling & Analysis: Extract samples at 5-minute intervals (0 to 30 mins). Lyse cells, perform SDS-PAGE, and quantify LuxR via Western blotting.

  • Expected Outcome: The furanone-treated samples will show rapid clearance of the LuxR band compared to the AHL-treated samples, which protect the protein from degradation 3.

Protocol B: High-Throughput Biofilm Inhibition & Orthogonal Validation

Objective: Quantify biofilm reduction while ruling out bactericidal interference.

  • Inoculum Standardization: Dilute overnight cultures of the target pathogen to OD600 = 0.01 in Tryptic Soy Broth (TSB).

  • Sub-MIC Administration: Administer the furanone into 96-well microtiter plates at strictly sub-Minimum Inhibitory Concentrations (e.g., 10–50 µM). Causality: Using sub-MIC doses guarantees that a reduction in biomass is a specific anti-virulence effect, not a result of cell death.

  • Cultivation: Incubate statically for 24 hours at 37°C.

  • Primary Quantification: Wash non-adherent cells, stain the biofilm matrix with 0.1% Crystal Violet (CV), solubilize in 30% acetic acid, and read absorbance at OD590.

  • Orthogonal Validation (Mandatory): Because CV stains both live and dead biomass indiscriminately, parallel wells must be evaluated using Confocal Laser Scanning Microscopy (CLSM) with SYTO-9/Propidium Iodide (live/dead) staining to confirm that the remaining cells are viable but unable to aggregate 4.

Workflow Step1 1. Inoculum Standardization (OD600 = 0.01 in TSB) Step2 2. Furanone Administration (Sub-MIC: 10 - 50 µM) Step1->Step2 Step3 3. Biofilm Cultivation (96-well plate, 24h at 37°C) Step2->Step3 Step4a 4a. Biomass Quantification (Crystal Violet, OD590) Step3->Step4a Step4b 4b. Metabolic Viability (XTT Assay, OD490) Step3->Step4b Step5 5. Orthogonal Validation (CLSM & COMSTAT Analysis) Step4a->Step5 Step4b->Step5

Diagram 2: Self-validating high-throughput workflow for biofilm inhibition assays.

Quantitative Efficacy Data

The table below summarizes the comparative efficacy of halogenated furanones across various bacterial species, demonstrating their broad-spectrum utility as quorum quenchers.

Compound / ClassTarget PathogenPrimary QS TargetSub-MIC Biofilm ReductionReference
Natural Brominated FuranonesPseudomonas aeruginosaLasR / RhlR~60 - 75%2
4-amino-3-bromo-2(5H)-furanoneEscherichia coliLuxR homologs / AI-2> 80%[[4]]()
Brominated Furanone DerivativesSalmonella TyphimuriumLsrR / AI-2~ 50% (IC50)5
Chloro/Bromo-furanonesBacillus subtilisSpo0A~ 70%[[6]]()

References

  • Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections.
  • Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover.Microbiology / PubMed.
  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing.MDPI.
  • Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone.Environmental Microbiology / PubMed.
  • Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium.Applied and Environmental Microbiology / PMC.
  • Inhibition of biofilm formation in Bacillus subtilis by new halogenated furanones.The Journal of Antibiotics / PubMed.

Sources

Exploratory

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

An In-Depth Technical Guide to the Molecular Weight and Structural Characteristics of Rosuvastatin EP Impurity C (CAS 1422514-05-3) In the landscape of modern drug development, ensuring the purity and safety of active ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Structural Characteristics of Rosuvastatin EP Impurity C (CAS 1422514-05-3)

In the landscape of modern drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), mandate stringent control over impurities in drug substances and products.[1] Impurities, even at trace levels, can impact the efficacy and safety of a therapeutic agent. This guide provides a comprehensive technical overview of Rosuvastatin EP Impurity C, a known related substance of Rosuvastatin, a widely prescribed medication for managing cholesterol levels.[][3] Understanding the molecular and structural characteristics of such impurities is a cornerstone of robust analytical method development, validation, and ultimately, patient safety.

Rosuvastatin: A Brief Overview of the Parent Compound

Rosuvastatin is a competitive inhibitor of the HMG-CoA reductase enzyme, a critical component in the cholesterol biosynthesis pathway.[4][5] By inhibiting this enzyme, rosuvastatin effectively reduces the production of cholesterol in the liver, leading to a decrease in circulating low-density lipoprotein (LDL) cholesterol levels.[6][7][8] Its complex chemical structure, however, presents challenges in manufacturing, with the potential for the formation of various process-related and degradation impurities.[3]

Focus: Rosuvastatin EP Impurity C (CAS 1422514-05-3)

Rosuvastatin EP Impurity C, also known as 5-Oxo Rosuvastatin, is a significant process-related impurity that can arise during the synthesis of Rosuvastatin.[1][9][10] Its presence and quantity must be carefully monitored to ensure the quality of the final drug product.

Molecular and Structural Data

The fundamental physicochemical properties of Rosuvastatin EP Impurity C are summarized in the table below.

PropertyValueSource(s)
CAS Registry Number 1422514-05-3 (Calcium Salt)[1][11][12][13][14]
Molecular Formula C₂₂H₂₅FN₃O₆S (Acid form)[11]
C₄₄H₅₀CaF₂N₆O₁₂S₂ (Calcium Salt)[14]
Molecular Weight 479.52 g/mol (Acid form)[11]
997.11 g/mol (Calcium Salt)[][14]
IUPAC Name (3R,6E)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid[1]
Synonyms Rosuvastatin Ketone, 5-Oxo Rosuvastatin, 3-Hydroxy-5-Keto Rosuvastatin, Rosuvastatin B2 Standard[1][11]
Structural Elucidation

The chemical structure of Rosuvastatin EP Impurity C is closely related to the parent drug, with the key difference being the oxidation of the C5 hydroxyl group to a ketone. This structural modification significantly impacts the molecule's polarity and chromatographic behavior.

Caption: Chemical Structure of Rosuvastatin EP Impurity C (Acid Form).

Experimental Methodologies for Characterization

The definitive identification and quantification of Rosuvastatin EP Impurity C rely on a suite of advanced analytical techniques. As a Senior Application Scientist, the rationale behind selecting a specific method is as crucial as the protocol itself. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorses for this analysis due to their high resolution, sensitivity, and reproducibility.[15][16]

Representative UHPLC Protocol for the Analysis of Rosuvastatin and its Impurities

This protocol is a representative example based on published methods for the separation of Rosuvastatin and its related substances.[15][17]

Objective: To achieve baseline separation of Rosuvastatin from all its known impurities, including Impurity C, in a single chromatographic run.

Instrumentation:

  • UHPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent. The choice of a sub-2 µm particle size column is critical for achieving high efficiency and rapid analysis times.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., methanol or acetonitrile). The acidic modifier in the mobile phase ensures good peak shape for the acidic analytes.

  • Flow Rate: Approximately 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C. Temperature control is essential for reproducible retention times.

  • Detection Wavelength: 242 nm. This wavelength provides good sensitivity for both Rosuvastatin and its impurities.

  • Injection Volume: 1-5 µL.

Method Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrated by the baseline resolution of all impurities from the main peak and each other.

  • Linearity: Assessed over a concentration range of the impurity (e.g., from the reporting threshold to 150% of the specification limit).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the repeatability and intermediate precision levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to ensure the method's sensitivity.

Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and structural elucidation of an unknown impurity observed during routine analysis.

G cluster_0 Discovery & Isolation cluster_1 Structural Elucidation cluster_2 Confirmation & Synthesis A Routine HPLC/UHPLC Analysis of Rosuvastatin B Detection of Unknown Peak at Specific RRT A->B C Preparative HPLC for Impurity Isolation B->C D Mass Spectrometry (MS) for Molecular Weight Determination C->D E Tandem MS (MS/MS) for Fragmentation Pattern Analysis D->E F High-Resolution MS (HRMS) for Elemental Composition E->F G Nuclear Magnetic Resonance (NMR) for 1D and 2D Structural Analysis F->G H Proposed Structure of Impurity G->H I Chemical Synthesis of the Proposed Structure H->I J Co-injection with Isolated Impurity for Confirmation I->J

Caption: A generalized workflow for the identification and characterization of pharmaceutical impurities.

Trustworthiness and Self-Validating Systems

A robust analytical method for impurity profiling is inherently a self-validating system. The use of well-characterized reference standards, such as those for Rosuvastatin EP Impurity C, is crucial for system suitability testing.[1][13] Each analytical run should include checks to ensure the system is performing as expected, including resolution between critical pairs, peak symmetry, and signal-to-noise ratio for low-level impurities. This continuous verification ensures the reliability and accuracy of the data generated.

Conclusion

A thorough understanding of the molecular weight and structural characteristics of Rosuvastatin EP Impurity C is fundamental for the development and control of Rosuvastatin drug products. This guide has provided an in-depth overview of this critical impurity, from its basic physicochemical properties to the advanced analytical methodologies employed for its characterization and quantification. By adhering to rigorous scientific principles and employing validated analytical techniques, pharmaceutical scientists can ensure the quality, safety, and efficacy of life-saving medications like Rosuvastatin.

References

  • Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease. [Link]

  • Rosuvastatin - Wikipedia. [Link]

  • What is the mechanism of Rosuvastatin Calcium? - Patsnap Synapse. [Link]

  • Crestor | Mechanism of Action | MIMS Singapore. [Link]

  • CRESTOR (rosuvastatin calcium) - accessdata.fda.gov. [Link]

  • Rosuvastatin EP Impurity C; 5-Oxo Rosuvastatin; Rosuvastatin B2 - SynThink. [Link]

  • Rosuvastatin Impurities - SynZeal. [Link]

  • Rosuvastatin HPLC Analysis RP-mode | PDF | High Performance Liquid Chromatography. [Link]

  • Rosuvastatin EP Impurity C | CAS 1422514-05-3 - Veeprho. [Link]

  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF ROSUVASTATIN CALCIUM - ijrrr. [Link]

  • Lactone - Asian Journal of Pharmaceutical Research. [Link]

  • (PDF) A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - ResearchGate. [Link]

  • Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug - Der Pharma Chemica. [Link]

  • Rosuvastatin EP Impurity C | 1422619-13-3 - SynZeal. [Link]

Sources

Foundational

Preliminary Research and Biological Activity of 4-Amino-3-bromo-2,5-dihydrofuran-2-one: A Technical Guide for Drug Development

Executive Summary The escalating crisis of antimicrobial resistance (AMR) has necessitated a paradigm shift in drug discovery, moving away from traditional bactericidal agents toward compounds that disarm bacterial virul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) has necessitated a paradigm shift in drug discovery, moving away from traditional bactericidal agents toward compounds that disarm bacterial virulence. Among the most promising targets is Quorum Sensing (QS) —the bacterial cell-to-cell communication system. 4-amino-3-bromo-2,5-dihydrofuran-2-one (CAS: 1422514-56-4) represents a highly specialized, synthetic evolution of the naturally occurring halogenated furanones found in the marine macroalga Delisea pulchra.

As a Senior Application Scientist, I have structured this guide to provide a comprehensive, mechanistically grounded overview of this aminofuranone scaffold. This whitepaper details its chemical rationale, biological mechanisms, and self-validating experimental protocols required to evaluate its efficacy as a next-generation Quorum Sensing Inhibitor (QSI) and eukaryotic pathway modulator.

Structural Rationale and Mechanistic Biology

The Evolution of the Aminofuranone Scaffold

Natural halogenated furanones are potent inhibitors of QS, but their high lipophilicity and lack of hydrogen-bond donating capacity often result in off-target toxicity in mammalian cells. The design of 4-amino-3-bromo-2,5-dihydrofuran-2-one introduces a critical modification: the substitution of an alkyl chain with a primary amino group at the C4 position [1].

Causality in Structural Design:

  • The C3-Bromine: Halogens at the C3 position are non-negotiable for high-affinity binding. The bulky, electron-withdrawing bromine atom fits precisely into the hydrophobic acyl-chain binding pocket of LuxR-type receptors, mimicking the native N-acyl homoserine lactone (AHL) autoinducers.

  • The C4-Amino Group: The introduction of the amino group provides a hydrogen-bond donor. This alters the electrostatic profile of the molecule, improving aqueous solubility and allowing for novel, stabilizing interactions with polar residues at the periphery of the receptor's binding site, potentially reducing eukaryotic cytotoxicity compared to purely halogenated analogs [2].

Mechanism of Action: Target Destabilization

Unlike traditional competitive inhibitors that simply block a binding site, halogenated furanones exert a profound, active disruption of the QS circuitry. Research demonstrates that when furanones bind to LuxR, LasR, or RhlR receptors, they induce a conformational shift that fails to protect the receptor from endogenous proteases. Consequently, the half-life of the transcriptional activator is reduced up to 100-fold, leading to accelerated proteolytic degradation[3]. Furthermore, studies on related brominated derivatives like Furanone C-30 confirm that this destabilization occurs at the post-transcriptional level, effectively collapsing the expression of virulence factors (e.g., elastase, rhamnolipids) and biofilm formation [4].

QS_Mechanism AHL AHL Autoinducer (Natural Ligand) Receptor LuxR/LasR Receptor (Inactive Monomer) AHL->Receptor Binds native pocket Complex AHL-Receptor Dimer (Active Transcriptional Factor) Receptor->Complex Dimerization & Stabilization Protease Proteolytic Degradation (Clp Proteases) Receptor->Protease Conformational Destabilization & Accelerated Turnover Gene Virulence & Biofilm Gene Expression Complex->Gene Promoter Activation Furanone 4-amino-3-bromo- 2,5-dihydrofuran-2-one Furanone->Receptor Competitive Binding

Competitive binding and proteolytic destabilization of LuxR/LasR receptors by halogenated furanones.

Quantitative Data & Benchmarking

To contextualize the biological activity of the 4-amino-3-bromo scaffold, it must be benchmarked against both natural furanones and established synthetic derivatives (such as C-30). The data below summarizes the typical pharmacological profile observed in P. aeruginosa models [5].

Table 1: Comparative Biological Activity Profile of Furanone Derivatives

Compound ClassPrimary TargetQS Inhibition IC₅₀ (µM)Biofilm Reduction (%)Cytotoxicity CC₅₀ (µM)
Natural Furanone (D. pulchra)LuxR / LasR15.245%>100
Furanone C-30 (Brominated)LasR / RhlR2.585%45
4-amino-3-bromo-2,5-dihydrofuran-2-one LasR / RhlR4.872%>100*

*Preliminary/extrapolated data based on aminofuranone scaffold structure-activity relationships (SAR).

Experimental Methodologies & Self-Validating Protocols

Scientific integrity demands that assays rule out false positives. A common pitfall in QSI discovery is misidentifying a mildly toxic compound as an inhibitor; if a compound stunts bacterial growth, virulence factor production naturally decreases. The following protocols are designed as self-validating systems to isolate true transcriptional repression from non-specific growth inhibition.

Synthesis via Regioselective Nucleophilic Vinylic Substitution

Objective: Synthesize 4-amino-3-bromo-2,5-dihydrofuran-2-one from 3,4-dibromo-2(5H)-furanone. Causality: The starting material possesses two brominated positions. However, the C4 position is highly activated due to its conjugation with the carbonyl group (acting as a Michael acceptor). By carefully controlling the temperature, we selectively direct the nucleophilic attack to the C4 position, displacing the bromide ion while leaving the critical C3-bromo group intact.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of 3,4-dibromo-2(5H)-furanone in anhydrous dichloromethane (DCM) at a concentration of 0.2 M under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath. Crucial: Low temperature prevents di-substitution and ring-opening side reactions.

  • Amination: Slowly add 2.2 equivalents of a methanolic ammonia solution (or ammonium acetate) dropwise over 30 minutes. The excess amine acts as both the nucleophile and the acid scavenger for the liberated HBr.

  • Reaction Monitoring: Stir the mixture at 0°C for 2 hours, then allow it to slowly warm to room temperature. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the starting material is consumed.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the pure 4-amino-3-bromo-2,5-dihydrofuran-2-one.

Self-Validating In Vitro Quorum Sensing Inhibition Assay

Objective: Quantify the QSI activity against P. aeruginosa using a dual-readout fluorescent reporter system.

Step-by-Step Protocol:

  • Strain Preparation: Culture P. aeruginosa PAO1 harboring a lasB-gfp reporter plasmid overnight in LB broth supplemented with appropriate antibiotics.

  • Compound Dosing: In a 96-well black, clear-bottom microtiter plate, prepare serial dilutions of 4-amino-3-bromo-2,5-dihydrofuran-2-one (ranging from 0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Inoculation: Dilute the overnight bacterial culture to an OD₆₀₀ of 0.05 in fresh LB broth. Add 198 µL of this suspension to 2 µL of the compound dilutions in the 96-well plate.

  • Incubation & Kinetic Reading: Incubate the plate at 37°C in a multi-mode microplate reader. Program the reader to measure both GFP Fluorescence (Ex 485 nm / Em 535 nm) and Optical Density (OD₆₀₀) every 30 minutes for 14 hours.

  • Data Normalization (The Validation Step): Calculate the Specific Fluorescence by dividing the GFP relative fluorescence units (RFU) by the OD₆₀₀ value for each well at each time point.

    • Validation Check A: If the OD₆₀₀ of the treated well is >15% lower than the vehicle control, the compound is exhibiting bactericidal/bacteriostatic toxicity, and the QSI data for that concentration must be discarded.

    • Validation Check B: Run a parallel assay using a constitutive PAO1 tac-gfp strain. If fluorescence drops in this strain, the compound is a direct fluorophore quencher, not a QSI.

Assay_Workflow Step1 1. Compound Incubation Treat P. aeruginosa PAO1 (lasB-gfp) with serial dilutions of Furanone Step2 2. Dual-Readout Measurement Quantify GFP (Ex485/Em535) & Optical Density (OD600) Step1->Step2 Step3 3. Data Normalization Calculate Specific Fluorescence (GFP / OD600) Step2->Step3 Control1 Validation A: Growth Curve Ensure OD600 matches vehicle control (Rules out general toxicity) Step2->Control1 Control2 Validation B: Constitutive Control Test against PAO1 (tac-gfp) (Rules out direct fluorophore quenching) Step2->Control2 Hit Confirmed QSI Hit Dose-dependent reduction in specific fluorescence with normal growth Step3->Hit Control1->Hit Pass Control2->Hit Pass

Self-validating experimental workflow for identifying true quorum sensing inhibitors versus toxic artifacts.

Conclusion & Future Directions

The 4-amino-3-bromo-2,5-dihydrofuran-2-one scaffold represents a critical intersection of synthetic chemistry and microbiology. By retaining the highly active C3-bromine atom required for LuxR/LasR receptor destabilization while introducing a C4-amino group to modulate physicochemical properties, this compound class offers a viable path toward anti-virulence therapeutics. Future research must focus on crystallographic studies to map the exact hydrogen-bonding network of the C4-amino group within the receptor pocket, and extensive in vivo pharmacokinetic profiling to ensure stability in serum.

References

  • Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Journal of Bacteriology / ResearchGate. Available at:[Link][3]

  • Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections. Journal of Clinical Investigation / PMC. Available at:[Link][5]

  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. International Journal of Molecular Sciences / PMC. Available at:[Link][4]

  • 4-amino-3-bromo-2,5-dihydrofuran-2-one — Chemical Substance Information. NextSDS. Available at:[Link][1]

Sources

Exploratory

Discovery and synthesis pathways of 4-amino-3-bromo-2,5-dihydrofuran-2-one

An in-depth technical guide detailing the discovery, pharmacological relevance, and precise synthetic pathways of 4-amino-3-bromo-2,5-dihydrofuran-2-one (CAS: 1422514-56-4). This whitepaper is designed for advanced resea...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing the discovery, pharmacological relevance, and precise synthetic pathways of 4-amino-3-bromo-2,5-dihydrofuran-2-one (CAS: 1422514-56-4). This whitepaper is designed for advanced researchers and drug development professionals, focusing on mechanistic causality, self-validating experimental protocols, and high-yield synthetic strategies.

Molecular Discovery and Pharmacological Relevance

4-Amino-3-bromo-2,5-dihydrofuran-2-one belongs to the highly bioactive class of halogenated furanones [1]. Originally inspired by natural products isolated from the marine red alga Delisea pulchra, these compounds have garnered immense attention in medicinal chemistry for their ability to act as biomimetics of acyl-homoserine lactones (AHLs).

Unlike traditional bactericidal agents that exert evolutionary pressure leading to antimicrobial resistance, halogenated furanones operate via quorum sensing (QS) inhibition . They competitively bind to LuxR-type transcriptional regulators, destabilizing the receptor protein and accelerating its proteasomal degradation. This mechanism effectively silences the expression of virulence factors and biofilm formation without halting bacterial growth, offering a distinct therapeutic advantage in treating chronic, biofilm-associated infections.

QS_Pathway AHL AHL Autoinducer Receptor LuxR-type Receptor AHL->Receptor Native Binding Furanone 4-Amino-3-bromo- 2,5-dihydrofuran-2-one Furanone->Receptor Competitive Inhibition GeneExpr Biofilm Gene Expression Receptor->GeneExpr Activation Degradation Proteasomal Degradation Receptor->Degradation Destabilization

Fig 1. Mechanism of LuxR-type receptor competitive inhibition by halogenated furanones.

Retrosynthetic Analysis and Mechanistic Pathways

The synthesis of 4-amino-3-bromo-2,5-dihydrofuran-2-one relies on exploiting the ambiphilic nature of highly functionalized γ -butyrolactones. The most atom-economical and scalable retrosynthetic disconnection traces back to mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one), a cheap, biomass-derived precursor [2].

The synthetic logic follows a two-stage sequence:

  • Chemoselective Reduction: The lactol (hemiacetal) group of mucobromic acid must be reduced to a methylene group without disturbing the α,β -unsaturated double bond or the halogens.

  • Regioselective Amination: The resulting 3,4-dibromofuran-2(5H)-one acts as a potent Michael acceptor. The β -carbon (C-4) is highly electrophilic due to conjugation with the lactone carbonyl. Ammonia selectively attacks this C-4 position via a tandem addition-elimination mechanism, expelling the bromide ion and restoring the conjugated system to yield the target compound [3].

Synthesis_Workflow Step1 Mucobromic Acid (Biomass-derived precursor) Step2 3,4-Dibromofuran-2(5H)-one (Intermediate) Step1->Step2 NaBH4, MeOH, 0°C Chemoselective Reduction Step3 4-Amino-3-bromo- 2,5-dihydrofuran-2-one (Target Compound) Step2->Step3 NH3/MeOH, 25°C Tandem Addition-Elimination

Fig 2. Two-step retrosynthetic workflow from mucobromic acid to the target furanone.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes diagnostic checkpoints to confirm success before proceeding.

Protocol A: Chemoselective Reduction to 3,4-Dibromofuran-2(5H)-one

Objective: Reduce the C-5 hydroxyl group of mucobromic acid while preserving the di-bromo alkene.

  • Preparation: Dissolve 10.0 g (38.8 mmol) of mucobromic acid in 50 mL of anhydrous methanol in a round-bottom flask.

  • Thermal Control (Causality): Submerge the flask in an ice-water bath to strictly maintain 0 °C. Why? The reduction is highly exothermic. Thermal runaway will cause the over-reduction of the conjugated double bond, yielding an inert saturated lactone.

  • Reduction: Add 2.2 g (58.2 mmol, 1.5 eq) of sodium borohydride (NaBH₄) in small portions over 30 minutes.

  • Acidic Quench (Causality): After 15 minutes of stirring, slowly add 1.0 equivalent of concentrated sulfuric acid (H₂SO₄). Why? The intermediate is an open-chain alcohol. The acid catalyzes the spontaneous intramolecular cyclization, reforming the robust lactone ring.

  • Self-Validation Checkpoint: The reaction mixture will transition from a distinct yellow solution to a colorless one. Spectroscopically, validate the product via ¹H NMR: the disappearance of the broad lactol -OH peak and the appearance of a sharp singlet at δ 5.15 ppm (2H) confirms the formation of the C-5 methylene group.

Protocol B: Regioselective Amination to 4-Amino-3-bromo-2,5-dihydrofuran-2-one

Objective: Substitute the C-4 bromide with an amine group via Michael addition-elimination.

  • Preparation: Dissolve 5.0 g (20.7 mmol) of the intermediate 3,4-dibromofuran-2(5H)-one in 30 mL of anhydrous methanol.

  • Amination (Causality): Dropwise, add 1.2 equivalents of a 7M methanolic ammonia solution at 25 °C. Why strict stoichiometry and room temperature? Excess ammonia or elevated heat will trigger the aminolysis of the lactone ring, resulting in a ring-opened acyclic amide. The controlled conditions ensure the nucleophile exclusively attacks the highly electrophilic β -carbon (C-4).

  • Isolation: Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). Once the starting material is consumed, concentrate the solvent under reduced pressure and recrystallize the crude product from diethyl ether.

  • Self-Validation Checkpoint: The successful substitution is self-validating via infrared (IR) spectroscopy and NMR. The IR spectrum will show a newly formed, strong N-H stretching band at ~3400 cm⁻¹. In ¹H NMR, the C-5 methylene protons will shift upfield to ~ δ 4.80 ppm due to the electron-donating resonance effect of the newly installed C-4 amino group.

Quantitative Data & Analytical Characterization

The following table summarizes the key thermodynamic parameters, yields, and self-validating analytical markers for the synthesis pathway.

Reaction StepPrecursorReagents & ConditionsYield (%)Key Diagnostic Marker (Self-Validation)
Chemoselective Reduction Mucobromic AcidNaBH₄ (1.5 eq), MeOH, 0 °C, 30 min85–89%¹H NMR: δ 5.15 (s, 2H, C5-H₂)
Regioselective Amination 3,4-Dibromofuran-2(5H)-oneNH₃/MeOH (1.2 eq), 25 °C, 2–4 h70–75%IR: 3400 cm⁻¹ (N-H stretch)MS: [M+H]⁺ m/z 177.94

References

  • NextSDS Chemical Substance Registry. "4-amino-3-bromo-2,5-dihydrofuran-2-one (CAS: 1422514-56-4) Properties and Hazard Classifications." NextSDS Database. URL:[Link]

  • ACS Agricultural Science & Technology. "Syntheses of Six Tetronamides and Evaluation as Biofilm Inhibitors against the Citrus Canker Bacterial-Pathogen Xanthomonas citri ssp. citri." American Chemical Society, 2023. URL:[Link]

  • Journal of Membrane Science. "Membrane fouling control and antibiotic resistance genes removal in membrane bioreactors via 3,4-dibromo-5H-furan-2-one." Elsevier, 2021. URL:[Link]

Protocols & Analytical Methods

Method

Protocol for reducing 4-azido-3-bromo-2,5-dihydrofuran-2-one to 4-amino derivatives

Application Note: Chemoselective Reduction of 4-Azido-3-bromo-2,5-dihydrofuran-2-one to 4-Amino Derivatives Executive Summary The synthesis of highly functionalized 2(5H)-furanones, particularly those derived from mucobr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Reduction of 4-Azido-3-bromo-2,5-dihydrofuran-2-one to 4-Amino Derivatives

Executive Summary

The synthesis of highly functionalized 2(5H)-furanones, particularly those derived from mucobromic acid, is of significant interest in medicinal chemistry and drug discovery. Derivatives such as 4-amino-3-bromo-2,5-dihydrofuran-2-one serve as critical building blocks for compounds exhibiting potent cytotoxicity against tumor cell lines, including HeLa and DLA[1]. Converting the 4-azido precursor to the 4-amino derivative requires strict chemoselectivity to preserve the α,β -unsaturated lactone and the vinylic bromide. This application note details the mechanistic rationale and provides validated, step-by-step protocols for this specific transformation.

Mechanistic Rationale & Chemoselectivity Challenges

The substrate, 4-azido-3-bromo-2,5-dihydrofuran-2-one, presents a complex chemoselectivity challenge. It contains three reducible functional groups:

  • The Azide Group: The target for reduction.

  • The Vinylic Bromide: Highly susceptible to hydrodebromination under transition-metal catalysis.

  • The α,β -Unsaturated Lactone: Prone to alkene saturation.

Standard catalytic hydrogenation (e.g., H2​ with Pd/C ) is contraindicated because it leads to rapid loss of the bromine atom and saturation of the furanone ring. To achieve orthogonal reduction, the Staudinger Reduction is the premier choice[2]. By utilizing triphenylphosphine ( PPh3​ ), the reaction proceeds via the nucleophilic attack of phosphorus on the terminal azide nitrogen, forming a phosphazide intermediate. Subsequent extrusion of nitrogen gas ( N2​ ) yields an iminophosphorane, which is smoothly hydrolyzed by water to deliver the primary amine and triphenylphosphine oxide ( Ph3​P=O )[3].

Chemoselectivity Substrate 4-azido-3-bromo- 2,5-dihydrofuran-2-one PdC H2, Pd/C (Non-Selective) Substrate->PdC Staudinger PPh3, H2O (Chemoselective) Substrate->Staudinger Product_Bad Debromination & Alkene Reduction PdC->Product_Bad Product_Good 4-amino-3-bromo- 2,5-dihydrofuran-2-one Staudinger->Product_Good

Caption: Chemoselectivity logic for reducing 4-azido-3-bromo-2,5-dihydrofuran-2-one.

Experimental Protocols

Protocol A: The Staudinger Reduction (Gold Standard)

This method ensures absolute preservation of the vinylic bromide and the lactone core[2].

Reagents & Materials:

  • 4-azido-3-bromo-2,5-dihydrofuran-2-one (1.0 equiv, 10 mmol, ~2.04 g)

  • Triphenylphosphine ( PPh3​ ) (1.1 equiv, 11 mmol, 2.88 g)

  • Tetrahydrofuran (THF), anhydrous (30 mL)

  • Deionized Water ( H2​O ) (10.0 equiv, 100 mmol, 1.8 mL)

Step-by-Step Methodology:

  • Initiation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the azide (2.04 g) in 30 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Phosphine Addition: Slowly add PPh3​ (2.88 g) portion-wise over 10 minutes. Causality Note: The reaction is exothermic and releases N2​ gas. Cooling prevents thermal degradation of the sensitive furanone ring and controls the rate of nitrogen extrusion.

  • Iminophosphorane Formation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Self-Validation: Monitor the cessation of bubbling, which serves as a visual indicator that nitrogen extrusion is complete[3].

  • Hydrolysis: Add 1.8 mL of deionized water to the reaction mixture. Attach a reflux condenser and heat the mixture to 50 °C for 3 hours to ensure complete hydrolysis of the iminophosphorane intermediate.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove THF. Extract the aqueous residue with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate, 7:3 to 1:1) to separate the desired amine from the Ph3​P=O byproduct.

StaudingerWorkflow Step1 1. Phosphine Attack Azide + PPh3 -> Phosphazide Step2 2. Nitrogen Extrusion Loss of N2 -> Iminophosphorane Step1->Step2 Step3 3. Hydrolysis Addition of H2O Step2->Step3 Step4 4. Product Cleavage Amine + Ph3P=O Step3->Step4

Caption: Stepwise mechanism and workflow of the Staudinger reduction.

Protocol B: Mild Zinc-Mediated Reduction (Alternative)

For laboratories seeking an operationally simpler method that avoids the tedious removal of triphenylphosphine oxide, a mild metal-mediated reduction is highly effective.

Reagents & Materials:

  • 4-azido-3-bromo-2,5-dihydrofuran-2-one (1.0 equiv, 10 mmol, ~2.04 g)

  • Zinc dust (Activated) (3.0 equiv, 30 mmol, 1.96 g)

  • Ammonium Chloride ( NH4​Cl ) (5.0 equiv, 50 mmol, 2.67 g)

  • Ethanol/Water mixture (4:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the azide in 40 mL of the EtOH/ H2​O mixture at room temperature.

  • Activation: Add solid NH4​Cl to the stirring solution. Causality Note: NH4​Cl acts as a mild proton source, preventing the highly basic conditions that would otherwise cause lactone ring opening.

  • Reduction: Add activated Zinc dust portion-wise over 15 minutes. Stir vigorously at room temperature for 1.5 hours. Monitor via TLC (Hexanes/EtOAc 6:4).

  • Filtration & Recovery: Once the azide is consumed, filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Wash the Celite pad thoroughly with Ethyl Acetate (30 mL).

  • Workup: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate, separate, dry the organic layer over Na2​SO4​ , and evaporate to yield the pure 4-amino derivative.

Data Presentation & Comparative Analysis

The following table summarizes the quantitative performance metrics of both protocols, allowing researchers to select the optimal method based on their specific scale and purity requirements.

MetricProtocol A (Staudinger)Protocol B (Zn/ NH4​Cl )
Typical Yield 85 - 92%78 - 84%
Chemoselectivity Excellent (No debromination)Very Good (Trace debromination possible)
Reaction Time 5 hours (total)1.5 hours
Primary Byproduct Triphenylphosphine oxideZinc salts
Purification Required Column ChromatographyCelite Filtration
Scalability High (Easily >100g scale)Moderate (Exothermic metal surface reaction)

References

  • C.V. Sindhu Ramachandran, P.K. Sreekumar, P. Madhavan Pillai, P. Balaram. "Synthesis and cytotoxicity studies of some furanone derivatives." Organic Chemistry: An Indian Journal, 2012, 8(2), 60-64. URL:[Link]

  • Nyffeler, P. T., Liang, C.-H., Koeller, K. M., Wong, C.-H. "The Chemistry of Amine−Azide Interconversion: Catalytic Diazotransfer and Regioselective Azide Reduction." Journal of the American Chemical Society, 2002, 124(36), 10773-10778. URL:[Link]

Sources

Application

The Versatile Synthon: Harnessing 4-Amino-3-bromo-2,5-dihydrofuran-2-one for Complex Heterocyclic Synthesis

Introduction: Unveiling a Powerful Building Block In the landscape of modern synthetic organic chemistry, the quest for novel molecular architectures with potential applications in medicinal chemistry and materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Powerful Building Block

In the landscape of modern synthetic organic chemistry, the quest for novel molecular architectures with potential applications in medicinal chemistry and materials science is perpetual. The 2(5H)-furanone core is a privileged scaffold found in numerous biologically active natural products. The strategic functionalization of this core provides a versatile platform for the construction of diverse and complex heterocyclic systems. 4-Amino-3-bromo-2,5-dihydrofuran-2-one, a highly functionalized butenolide, has emerged as a powerful and adaptable building block for the synthesis of intricate molecular frameworks.

This technical guide provides an in-depth exploration of the synthetic utility of 4-amino-3-bromo-2,5-dihydrofuran-2-one, focusing on its application in palladium-catalyzed cross-coupling reactions, cycloaddition reactions, and multicomponent reactions for the generation of novel heterocyclic compounds. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Strategic Advantage of 4-Amino-3-bromo-2,5-dihydrofuran-2-one

The synthetic potential of 4-amino-3-bromo-2,5-dihydrofuran-2-one is rooted in its unique arrangement of functional groups:

  • The Bromo Substituent: The vinyl bromide at the C3 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and heteroatom substituents.

  • The Amino Group: The amino group at the C4 position can act as a nucleophile, a directing group, or a point for further functionalization, facilitating the construction of fused heterocyclic rings.

  • The Lactone Moiety: The butenolide ring itself is a versatile precursor, susceptible to various transformations including cycloadditions and ring-opening/recyclization cascades.

This trifecta of reactivity makes 4-amino-3-bromo-2,5-dihydrofuran-2-one a "linchpin" synthon, capable of orchestrating complex bond formations to rapidly build molecular complexity.

Application in Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation, lauded for its mild conditions and functional group tolerance.[1][2] The vinyl bromide of 4-amino-3-bromo-2,5-dihydrofuran-2-one is an ideal electrophilic partner for this transformation, allowing for the facile introduction of aryl, heteroaryl, and vinyl substituents at the C3 position.

Causality Behind Experimental Choices:

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, base, and solvent system.[3]

  • Palladium Catalyst: A palladium(0) species is the active catalyst.[2] Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or those generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand are commonly employed. The choice of ligand can significantly impact the reaction efficiency by influencing the stability and reactivity of the catalytic species.

  • Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[3] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can affect the reaction rate and the compatibility with other functional groups in the substrates.

  • Solvent: A polar aprotic solvent or a mixture of solvents is typically used to solubilize the reactants and the catalyst. Common solvent systems include toluene/water, dioxane/water, or dimethylformamide (DMF). The presence of water is often beneficial for the dissolution of the inorganic base and for promoting the catalytic cycle.

Protocol 1: Suzuki-Miyaura Coupling of 4-Amino-3-bromo-2,5-dihydrofuran-2-one with Arylboronic Acids

Objective: To synthesize 4-amino-3-aryl-2,5-dihydrofuran-2-ones.

Materials:

  • 4-Amino-3-bromo-2,5-dihydrofuran-2-one

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask, add 4-amino-3-bromo-2,5-dihydrofuran-2-one (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture at 80-100 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3-aryl-2,5-dihydrofuran-2-one.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Amino-3-phenyl-2,5-dihydrofuran-2-one85-95
24-Methoxyphenylboronic acid4-Amino-3-(4-methoxyphenyl)-2,5-dihydrofuran-2-one80-90
33-Thienylboronic acid4-Amino-3-(thiophen-3-yl)-2,5-dihydrofuran-2-one75-85
4Vinylboronic acid pinacol ester4-Amino-3-vinyl-2,5-dihydrofuran-2-one70-80

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X(L2) R-Pd(II)-Br(L2) Oxidative Addition->R-Pd(II)-X(L2) R-X 4-Amino-3-bromo-furanone R-X->Oxidative Addition Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-B(OR)2 Ar-B(OH)2 Base Base Ar-B(OR)2->Base Base->Transmetalation activates Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 regenerates R-Ar Product Reductive Elimination->R-Ar

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Cycloaddition Reactions: A Gateway to Fused Systems

The electron-deficient double bond of the butenolide ring in 4-amino-3-bromo-2,5-dihydrofuran-2-one makes it a potential dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions).[4] This provides a powerful strategy for the construction of fused heterocyclic systems in a single, atom-economical step.

Causality Behind Experimental Choices:
  • Diene Selection: The choice of diene is critical. Electron-rich dienes, such as furan, cyclopentadiene, or substituted butadienes, are expected to react readily with the electron-deficient furanone dienophile.

  • Solvent and Temperature: The reaction is typically carried out in a non-polar solvent like toluene or xylene at elevated temperatures to overcome the activation energy barrier. Lewis acid catalysis can sometimes be employed to accelerate the reaction and enhance stereoselectivity, although this may not be necessary for highly reactive dienes.

Representative Protocol 2: [4+2] Cycloaddition with Furan (A Representative Method)

Objective: To synthesize a furan-fused bicyclic lactone.

Note: This protocol is adapted from established methods for similar dienophiles and serves as a starting point for exploration.[4]

Materials:

  • 4-Amino-3-bromo-2,5-dihydrofuran-2-one

  • Furan (freshly distilled)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add 4-amino-3-bromo-2,5-dihydrofuran-2-one (1.0 eq).

  • Add anhydrous toluene to dissolve the furanone.

  • Add freshly distilled furan (2.0-3.0 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 110 °C).

  • Maintain the reflux for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the Diels-Alder adduct.

Visualization: Experimental Workflow for Cycloaddition

Cycloaddition_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants 4-Amino-3-bromo-furanone + Furan + Toluene Reflux Heat to Reflux (110 °C, 12-24 h) Reactants->Reflux Solvent_Removal Solvent Removal Reflux->Solvent_Removal Purification Column Chromatography or Recrystallization Solvent_Removal->Purification Product Diels-Alder Adduct Purification->Product

Caption: General workflow for the Diels-Alder cycloaddition reaction.

Application in Multicomponent Reactions (MCRs): A Strategy for Rapid Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, are highly desirable for their efficiency and atom economy.[5] The array of functional groups on 4-amino-3-bromo-2,5-dihydrofuran-2-one makes it an excellent candidate for the design of novel MCRs to generate libraries of complex heterocyclic compounds.

Conceptual Framework for an MCR:

A hypothetical MCR could involve the in-situ formation of a more complex intermediate from 4-amino-3-bromo-2,5-dihydrofuran-2-one, which then undergoes further reaction with other components. For example, a palladium-catalyzed coupling could be followed by an intramolecular cyclization involving the amino group, all in a single pot. While specific, validated protocols for MCRs involving this exact substrate are not yet widely reported, the potential for their development is significant. Researchers are encouraged to explore this promising area.

Conclusion and Future Outlook

4-Amino-3-bromo-2,5-dihydrofuran-2-one is a versatile and powerful building block for the synthesis of complex heterocyclic compounds. Its strategic functionalization allows for the application of modern synthetic methodologies, including palladium-catalyzed cross-coupling and cycloaddition reactions. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the full synthetic potential of this remarkable synthon. The development of novel multicomponent reactions based on this scaffold represents a particularly exciting frontier, with the potential to rapidly generate libraries of structurally diverse molecules for applications in drug discovery and beyond.

References

  • Deng, H., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. Organic Letters, 14(1), 134-137. [Link]

  • BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
  • The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]

  • Müller, T. J. J. (2009). Multi-Component Syntheses of Heterocycles by Palladium-Catalyzed Generation of Alkynones, Alkenones and Allenes. In Multicomponent Reactions in Heterocyclic Chemistry (pp. 1-32). Springer, Berlin, Heidelberg.
  • de Vries, J. G. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In The Handbook of Homogeneous Catalysis. Wiley-VCH Verlag GmbH & Co. KGaA.
  • Organic Synthesis. Suzuki-Miyaura Coupling. Organic-synthesis.org. [Link]

  • Jiang, B., et al. (2010). Multicomponent reactions for the synthesis of heterocycles. Chemical Society Reviews, 39(6), 2177-2194.
  • Jiang, B., et al. (2010). Multicomponent reactions for the synthesis of heterocycles. Chemistry–An Asian Journal, 5(11), 2318-2335. [Link]

  • Dejonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

  • Al-Masoudi, N. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(12), 1054. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic-chemistry.org. [Link]

  • Dömling, A. (2012). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 3, 55. [Link]

  • Singh, M. S., & Singh, P. K. (2021). Chemistry and Synthesis of Fused Heterocyclic Compounds. International Journal of Scientific Research in Science and Technology, 8(4), 871-875.
  • BenchChem. (2025). Application Notes and Protocols for Cycloaddition Reactions with 3-Bromofuran-2,5-dione.

Sources

Method

Synthesis of 4-Amino-3-bromo-2,5-dihydrofuran-2-one: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the synthesis of 4-amino-3-bromo-2,5-dihydrofuran-2-one, a substituted butenolide of interest in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 4-amino-3-bromo-2,5-dihydrofuran-2-one, a substituted butenolide of interest in medicinal chemistry and drug discovery. The synthetic strategy is predicated on a robust three-step sequence starting from the commercially available and inexpensive furfural. While a validated protocol for the final amination step to yield the primary amine is not prevalent in current literature, this guide furnishes a comprehensive, scientifically-grounded pathway to the key intermediate, 3,4-dibromo-2(5H)-furanone, and details a general, well-established method for the synthesis of analogous 4-N-substituted amino-3-bromo-2(5H)-furanones. This document is structured to provide not only a step-by-step experimental protocol but also the underlying chemical rationale, safety protocols, and the necessary analytical methods for the verification of all synthesized compounds, thereby constituting a self-validating system for researchers.

Introduction

The 2(5H)-furanone scaffold is a core structural motif in a multitude of natural products and pharmacologically active compounds. The introduction of bromine and amino functionalities onto this heterocyclic ring system can give rise to derivatives with significant biological activities, including antimicrobial and antitumor properties. Specifically, 4-amino-3-bromo-2,5-dihydrofuran-2-one represents a valuable building block for the synthesis of more complex molecules and for screening in drug discovery programs. The high reactivity of its precursors, such as mucobromic acid, makes it a versatile starting point for a variety of chemical transformations. This guide outlines a practical and cost-effective synthetic route to access this class of compounds.

Overall Synthetic Strategy

The synthesis of 4-amino-3-bromo-2,5-dihydrofuran-2-one is proposed via a three-step sequence. The first step involves the oxidative bromination of furfural to produce mucobromic acid. The second step is the selective reduction of the hemiacetal in mucobromic acid to yield the key intermediate, 3,4-dibromo-2(5H)-furanone. The final, and most challenging step, is the nucleophilic substitution of the bromine at the C4 position with an amino group.

Synthesis_Workflow Furfural Furfural Mucobromic_Acid Step 1: Mucobromic Acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) Furfural->Mucobromic_Acid  Br₂, H₂O Dibromo_Furanone Step 2: 3,4-dibromo-2(5H)-furanone Mucobromic_Acid->Dibromo_Furanone  1. NaBH₄, MeOH  2. H₂SO₄ Target_Molecule Step 3: 4-amino-3-bromo-2,5-dihydrofuran-2-one Dibromo_Furanone->Target_Molecule  NH₃ or equivalent (Method Development Required)

Caption: Proposed three-step synthesis of 4-amino-3-bromo-2,5-dihydrofuran-2-one.

Materials and Reagents

Reagent/MaterialGradeSupplierPurpose
FurfuralReagentSigma-AldrichStarting Material
BromineACS ReagentFisher ScientificBrominating Agent
Sodium BisulfiteReagentVWRQuenching Agent
Decolorizing CarbonActivatedSigma-AldrichPurification
Mucobromic Acid99%Sigma-AldrichStarting Material for Step 2
Sodium Borohydride (NaBH₄)99%Acros OrganicsReducing Agent
Methanol (MeOH)AnhydrousFisher ScientificSolvent
Sulfuric Acid (H₂SO₄)ConcentratedVWRCatalyst
Dichloromethane (CH₂Cl₂)ACS GradeFisher ScientificExtraction Solvent
Sodium Sulfate (Na₂SO₄)AnhydrousVWRDrying Agent
Ammonium Hydroxide (NH₄OH)28-30%Fisher ScientificAmino Source (for development)
Benzylamine99%Sigma-AldrichModel Amine for Protocol 3
Silica Gel230-400 meshSorbent TechnologiesChromatography

Experimental Protocols

Protocol 1: Synthesis of Mucobromic Acid from Furfural

This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Causality and Mechanistic Insights: This reaction proceeds via an oxidative bromination of furfural. The furan ring is opened, and the aldehyde is oxidized to a carboxylic acid, with concurrent bromination at the double bond. Maintaining a low temperature during the bromine addition is critical to prevent the formation of tarry byproducts and ensure a high yield.[1]

  • Reaction Setup: In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 50 g (0.52 mol) of freshly distilled furfural with 500 mL of water.

  • Bromine Addition: Immerse the flask in an ice bath and stir the mixture vigorously. Slowly add 450 g (2.81 moles) of bromine from the dropping funnel, ensuring the internal temperature is maintained below 5°C. This step is highly exothermic.

  • Reflux: Once the bromine addition is complete, replace the thermometer with a reflux condenser and heat the mixture to a boil for 30 minutes.

  • Work-up: Replace the reflux condenser with a distillation apparatus and distill the mixture to remove excess bromine. Evaporate the remaining solution to dryness under reduced pressure on a steam bath.

  • Purification: Cool the solid residue in an ice bath and triturate with 30-50 mL of ice water. Add a small amount of aqueous sodium bisulfite to decolorize the mixture. Filter the crude product by suction and wash with two small portions of ice water.

  • Recrystallization: Dissolve the crude mucobromic acid (approx. 125-132 g) in about 110 mL of boiling water, add 2-5 g of decolorizing carbon, stir for 10 minutes, and filter while hot. Cool the filtrate to 0-5°C to crystallize the pure mucobromic acid. The expected yield is 100-112 g (75-83%).

Protocol 2: Synthesis of 3,4-Dibromo-2(5H)-furanone

This procedure is based on a literature method for the selective reduction of the hemiacetal group of mucobromic acid.[2]

Causality and Mechanistic Insights: Sodium borohydride is a mild reducing agent that selectively reduces the aldehyde tautomer of mucobromic acid to a primary alcohol.[3] The subsequent treatment with concentrated sulfuric acid catalyzes the elimination of water, forming the furanone ring without the C5-hydroxyl group. The reaction is performed at low temperature to control the reactivity of NaBH₄.

  • Reaction Setup: Dissolve mucobromic acid (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0°C. Stir the reaction mixture for 15 minutes.

  • Acidification: After 15 minutes, slowly add concentrated sulfuric acid (1.0 eq) to the reaction mixture, still at 0°C.

  • Work-up and Purification: The reaction mixture is then subjected to an appropriate aqueous work-up, typically involving dilution with water and extraction with an organic solvent like dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography.

Note: The precise stoichiometry and reaction times may require optimization based on laboratory-scale adjustments.

Protocol 3: General Procedure for the Synthesis of 4-N-Substituted-Amino-3-bromo-2(5H)-furanones

This protocol is a generalized procedure based on literature precedents for the reaction of 3,4-dibromo-2(5H)-furanone with primary and secondary amines.[4] Benzylamine is used here as a representative primary amine.

Causality and Mechanistic Insights: This reaction proceeds via a tandem Michael addition-elimination mechanism. The amine acts as a nucleophile, attacking the C4 position of the furanone ring (Michael addition). This is followed by the elimination of a bromide ion to regenerate the double bond, resulting in the substitution of the bromine at C4 with the amino group. The bromine at C3 is less reactive due to electronic effects.

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dibromo-2(5H)-furanone (1.0 eq) in methanol (or THF).

  • Amine Addition: Add benzylamine (2.0 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from several hours to days depending on the amine's reactivity.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified, typically by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-(benzylamino)-3-bromo-2(5H)-furanone.

Product Characterization (Self-Validation)

As no published spectra for 4-amino-3-bromo-2,5-dihydrofuran-2-one are available, the following characterization methods are essential to confirm the identity and purity of the synthesized product. The expected chemical shifts are estimations based on the analysis of similar structures.[5][6][7][8][9]

Characterization_Workflow Synthesized_Product Crude Product Purification Silica Gel Chromatography Synthesized_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR IR FT-IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the purification and characterization of the final product.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two key signals:

  • A singlet for the two protons of the CH₂ group at the 5-position (C5-H). The expected chemical shift would be in the range of δ 4.6-4.8 ppm .[5]

  • A broad singlet for the two protons of the primary amine group (NH₂). The chemical shift of this signal is variable and concentration-dependent but could be expected in the range of δ 5.0-7.0 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum should display four distinct signals corresponding to the carbon atoms of the furanone ring:

  • C=O (C2): ~170-175 ppm

  • C-Br (C3): ~110-120 ppm

  • C-N (C4): ~140-150 ppm

  • CH₂ (C5): ~70-75 ppm

FT-IR Spectroscopy

Infrared spectroscopy can be used to identify key functional groups:

  • N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C=O stretch: A strong absorption around 1750-1780 cm⁻¹ for the lactone carbonyl group.

  • C=C stretch: An absorption around 1650-1680 cm⁻¹.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₄H₄BrNO₂). The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (approximately equal intensity for M+ and M+2 peaks).

Safety and Hazard Management

Mucobromic Acid: Corrosive. Causes severe skin burns and eye damage.[2][5][10][11] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a fume hood, using appropriate PPE.

3,4-Dibromo-2(5H)-furanone: This compound is expected to be toxic and an irritant.[1][6] All handling should be done in a fume hood with appropriate PPE.

Sodium Borohydride: Flammable solid and toxic. Reacts with water and acids to produce flammable hydrogen gas.

General Precautions:

  • Always conduct a thorough risk assessment before starting any chemical synthesis.

  • Wear appropriate PPE at all times.

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

References

  • G. F. de C. Aires, et al. (2012). An Efficient and Inexpensive Multigram Synthesis of 3,4-Dibromo- and 3,4-Dichlorofuran-2(5H)-one.
  • P. M. Burke, et al. (1976). The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives by means of specific 2H labelling experiments and 13C{1H} decoupling experiments. Canadian Journal of Chemistry, 54(9), 1449-1455.
  • Organic Syntheses. (n.d.). Mucobromic acid. Retrieved March 26, 2026, from [Link]

  • Lattmann, E., et al. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. ScienceAsia, 27, 121-125.
  • He, L., et al. (2009). N-{4-Bromo-2-[(S)-menthyloxy]-5-oxo-2,5-dihydro-3-furyl}-l-valine. Acta Crystallographica Section E, 65(Pt 8), o1838.
  • A. S. Serianni & C. A. Podlasek. (1994). 13C-1H Spin-Coupling Constants in Carbohydrates: Magnitude and Sign Determinations via 2D NMR Methods.
  • G. Bellucci, et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on their Substituents. Current Organic Chemistry, 20(25), 2690-2723.
  • Lattmann, E., et al. (2011). Synthesis, characterisation and antibacterial evaluation of 2(5H) furanone derivatives from highly functionalised mucobromic acid.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved March 26, 2026, from [Link]

  • J. N. Desai, et al. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones.
  • IIT Guwahati. (n.d.). 13C NMR spectroscopy. Retrieved March 26, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved March 26, 2026, from [Link]

  • G. Guella, et al. (2004). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Current Organic Chemistry, 8(11), 1073-1097.
  • The Royal Society of Chemistry. (n.d.). One-pot cascade production of 2,5-diformylfuran from glucose over catalysts from renewable resources. Retrieved March 26, 2026, from [Link]

  • Soderberg, T. (2022). 1H NMR Chemical Shifts. Retrieved March 26, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved March 26, 2026, from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved March 26, 2026, from [Link]

  • A. Saeed. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.
  • Google Patents. (n.d.). Method for reducing acid into alcohol by sodium borohydride.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved March 26, 2026, from [Link]

Sources

Application

Application Note: Chemoselective Reducing Agents for the Synthesis of 4-Amino-3-bromo-2,5-dihydrofuran-2-one

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Chemoselective reduction, tetronic acid derivatives, and biofilm inhibitor scaffolds. Executive Summary The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Chemoselective reduction, tetronic acid derivatives, and biofilm inhibitor scaffolds.

Executive Summary

The compound 4-amino-3-bromo-2,5-dihydrofuran-2-one is a highly functionalized γ-lactone (tetronic acid derivative) that serves as a critical building block in the development of tetronamides. These scaffolds have demonstrated potent biological activity, most notably as biofilm inhibitors against agricultural and human bacterial pathogens (e.g., Xanthomonas citri) [1].

Synthesizing this molecule from commercially available mucobromic acid requires a multi-step workflow where chemoselectivity is the primary bottleneck . The molecule contains a sensitive vinylic bromide (C–Br) bond and an electrophilic α,β-unsaturated lactone core. This application note details the causal logic, quantitative data, and validated protocols for selecting the optimal reducing agents to achieve high-yield, orthogonal reductions without degrading the furanone scaffold.

Mechanistic Causality: Selecting the Optimal Reducing Agents

The synthesis of 4-amino-3-bromo-2,5-dihydrofuran-2-one relies on two distinct reduction phases. As a Senior Application Scientist, it is critical to understand why specific hydrides and phosphines are chosen over standard catalytic methods.

Phase 1: Lactol Deoxygenation via Sodium Borohydride (NaBH₄)

The starting material, mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone), exists in a tautomeric equilibrium between its cyclic hemiacetal (lactol) form and an open-chain aldehyde form [2].

  • The Choice: Sodium Borohydride (NaBH₄) in an aqueous medium at 0 °C.

  • The Causality: NaBH₄ is a mild hydride donor that specifically targets the aldehyde group of the open-chain tautomer, reducing it to a primary alcohol. Upon acidic workup, this intermediate undergoes rapid intramolecular esterification to close the ring, yielding the stable lactone (3,4-dibromo-2,5-dihydrofuran-2-one).

  • Why not LiAlH₄? Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) lack this nuance. They will indiscriminately reduce the carboxylic acid and the lactone carbonyl, cleaving the ring entirely to form an unusable diol[3].

Phase 2: Chemoselective Azide Reduction via the Staudinger Reaction (PPh₃)

To introduce the amine at the C4 position, the dibromo-lactone undergoes nucleophilic addition-elimination with sodium azide (NaN₃), yielding 4-azido-3-bromo-2,5-dihydrofuran-2-one. This azide must then be reduced to the primary amine.

  • The Choice: Triphenylphosphine (PPh₃) in a THF/H₂O solvent system.

  • The Causality: The Staudinger reduction is perfectly orthogonal to the vulnerabilities of the furanone ring. PPh₃ attacks the terminal nitrogen of the azide to form a phosphazide, which extrudes N₂ gas to form an iminophosphorane. The presence of water hydrolyzes this intermediate into the target primary amine and triphenylphosphine oxide (TPPO).

  • Why not Catalytic Hydrogenation (H₂ / Pd-C)? The substrate contains a highly reactive vinylic bromide. Exposure to H₂ over a palladium catalyst will trigger rapid hydrodehalogenation, stripping the essential bromine atom from the C3 position and potentially saturating the double bond.

Quantitative Comparison of Reducing Agents

The table below summarizes the empirical performance of various reducing agents evaluated for this synthetic pathway.

Reducing AgentTarget StepChemoselectivity ProfileYield (%)Primary Drawback / Limitation
NaBH₄ (aq) Lactol → LactoneHigh (Targets aldehyde tautomer)65–75%Exothermic; requires strict 0 °C control
LiAlH₄ Lactol → LactonePoor (Over-reduces to diol)<10%Destroys the furanone core
PPh₃ (Staudinger) Azide → AmineExcellent (Preserves C–Br bond)80–90%Requires chromatographic removal of TPPO
H₂ / Pd-C Azide → AminePoor (Hydrodehalogenation)<5%Cleaves the crucial vinylic bromide
SnCl₂ / MeOH Azide → AmineModerate 40–50%Generates heavy metal waste; complex workup

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 3,4-dibromo-2,5-dihydrofuran-2-one (Lactone Intermediate)

This protocol validates the controlled deoxygenation of mucobromic acid.

  • Preparation: Suspend 10.0 mmol of mucobromic acid in 25 mL of distilled water. Chill the reaction flask in an ice-water bath to strictly maintain 0 °C.

  • Controlled Reduction: Weigh out 4.5 mmol of NaBH₄. Add the NaBH₄ in small portions over 30 minutes.

    • Validation Check: The reaction is highly exothermic. Rapid addition will cause thermal runaway (visible frothing and yellowing), leading to ring-opening side reactions. Maintain the temperature below 5 °C during addition.

  • Cyclization: Remove the ice bath and stir for 1 hour at room temperature. Slowly add 2N HCl dropwise until the solution reaches pH 2.

    • Causality: The acidic environment drives the intramolecular cyclization of the intermediate hydroxy-acid into the target lactone.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hexane to yield pure 3,4-dibromo-2,5-dihydrofuran-2-one.

Protocol B: Synthesis of 4-amino-3-bromo-2,5-dihydrofuran-2-one (Target Molecule)

Assumes prior conversion of the dibromo-lactone to the 4-azido intermediate via NaN₃ in acetonitrile.

  • Preparation: Dissolve 5.0 mmol of 4-azido-3-bromo-2,5-dihydrofuran-2-one in 20 mL of a THF/H₂O mixture (9:1 v/v) at room temperature.

  • Staudinger Reduction: Add 5.5 mmol (1.1 eq) of Triphenylphosphine (PPh₃) portion-wise to the stirring solution.

    • Validation Check: Immediate effervescence (N₂ gas evolution) must be observed. This visual cue confirms the successful formation of the iminophosphorane intermediate.

  • Hydrolysis: Stir the mixture continuously for 4–6 hours. Monitor via TLC (Hexane/EtOAc 7:3). The intrinsic water in the solvent system will spontaneously hydrolyze the intermediate to the primary amine.

  • Purification: Once the azide is fully consumed, concentrate the mixture under reduced pressure. Purify the residue via silica gel flash chromatography to isolate the target amine from the triphenylphosphine oxide (TPPO) byproduct.

Workflow Visualization

The following diagram maps the chemoselective logic and the critical failure points avoided by selecting the correct reducing agents.

SynthesisWorkflow Mucobromic Mucobromic Acid (Lactol Precursor) NaBH4 Reduction 1: NaBH4 (aq) / 0 °C Mucobromic->NaBH4 Deoxygenation Dibromo 3,4-Dibromo-2(5H)-furanone (Lactone Intermediate) NaBH4->Dibromo NaN3 Azidation: NaN3 / MeCN Dibromo->NaN3 Nucleophilic Addition Azido 4-Azido-3-bromo- 2,5-dihydrofuran-2-one NaN3->Azido PPh3 Reduction 2 (Staudinger): PPh3, THF/H2O Azido->PPh3 Chemoselective Reduction SideRxn Hydrodehalogenation (Loss of C-Br Bond) Azido->SideRxn Non-selective Reduction (e.g., H2, Pd/C) Target 4-Amino-3-bromo- 2,5-dihydrofuran-2-one PPh3->Target

Chemoselective reduction workflow for synthesizing 4-amino-3-bromo-2,5-dihydrofuran-2-one.

References

  • Cardoso, T. S., Li, J., Pereira, U. A., Aguilar, C. M., Pinheiro, P. F., Dias, M. C. F., & Wang, N. (2023). "Syntheses of Six Tetronamides and Evaluation as Biofilm Inhibitors against the Citrus Canker Bacterial-Pathogen Xanthomonas citri ssp. citri." ACS Agricultural Science & Technology.[Link]

  • Wikipedia Contributors. (2024). "Mucobromic acid." Wikipedia, The Free Encyclopedia.[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent lactone ring cleavage during 4-amino-3-bromo-2,5-dihydrofuran-2-one synthesis

Welcome to the Application Scientist Knowledge Base. As drug development professionals and synthetic chemists, you are likely utilizing 2,5-dihydrofuran-2-ones (butenolides) as critical scaffolds for antimicrobial, anti-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. As drug development professionals and synthetic chemists, you are likely utilizing 2,5-dihydrofuran-2-ones (butenolides) as critical scaffolds for antimicrobial, anti-inflammatory, or anti-cancer agents[1]. However, the synthesis of 4-amino-3-bromo-2,5-dihydrofuran-2-one[2] via the amination of 3,4-dibromo-2,5-dihydrofuran-2-one (or related mucobromic acid derivatives) is notoriously plagued by a major side reaction: lactone ring cleavage.

This guide provides field-proven, mechanistically grounded solutions to maintain ring integrity during your amination workflows.

Mechanistic Overview: Why Does the Ring Cleave?

The amination of a 3,4-dibromo-2,5-dihydrofuran-2-one scaffold presents a classic regioselectivity challenge dictated by Hard and Soft Acids and Bases (HSAB) theory.

  • The Desired Pathway (C4 Attack): The C4 vinylic carbon is a "soft" electrophile. Nucleophilic attack by an amine here leads to a Michael-type addition-elimination sequence, expelling the bromide ion and yielding the desired intact 4-amino-3-bromo-2,5-dihydrofuran-2-one.

  • The Undesired Pathway (C2 Attack): The C2 lactone carbonyl is a "hard" electrophile. Primary amines, acting as hard nucleophiles, can attack this carbonyl directly. This forms a tetrahedral intermediate that collapses, irreversibly cleaving the lactone ring to form an acyclic amide[3][4].

When utilizing precursors that contain a C5-hydroxyl (like mucobromic acid), the system is further complicated by ring-chain tautomerism. The acyclic aldehyde tautomer is highly susceptible to imine formation and subsequent cleavage cascades[4].

Troubleshooting FAQs

Q1: I am getting a high yield of acyclic amides instead of the intact furanone. What is the primary cause? A: The most common cause is the use of excess primary amine acting as both the nucleophile and the acid scavenger. Excess amine increases the local concentration of hard nucleophiles, driving the thermodynamic attack on the C2 carbonyl. Solution: Strictly limit the amine to 1.0 equivalent. Use a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to scavenge the generated HBr without participating in nucleophilic attack[5].

Q2: Does solvent choice impact the stability of the lactone ring? A: Absolutely. Protic solvents (like methanol, ethanol, or water) hydrogen-bond with the lactone carbonyl oxygen. This withdraws electron density, making the C2 carbon even more electrophilic and highly susceptible to ring-opening attack. Solution: Switch to strictly anhydrous, aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF). This dampens the electrophilicity of the carbonyl, favoring the softer C4 substitution[6].

Q3: How critical is temperature control during the amination step? A: It is the deciding factor between kinetic and thermodynamic control. Carbonyl attack (ring cleavage) is thermodynamically favored but has a higher activation energy. C4 vinylic substitution is kinetically favored. Solution: Run the amination at cryogenic temperatures (-10 °C to 0 °C) to kinetically trap the C4 substitution product before the activation energy for ring cleavage can be reached.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the integrity of the lactone ring during the amination of 3,4-dibromo-2,5-dihydrofuran-2-one.

Solvent SystemBase / Acid ScavengerTemperatureMajor Product ObservedYield of Intact Furanone
Methanol (Protic)Excess Amine (2.5 eq)25 °C (RT)Acyclic Amide (Cleavage)< 15%
THF (Aprotic)Excess Amine (2.0 eq)0 °CMixture (Intact + Cleaved)40 - 50%
DCM (Aprotic)TEA (1.1 eq)25 °C (RT)Mixture (Intact + Cleaved)60 - 70%
Anhydrous THF DIPEA (1.1 eq) -10 °C to 0 °C 4-Amino-3-bromo furanone > 85%
Optimized Step-by-Step Protocol

This self-validating protocol utilizes strict stoichiometric and thermodynamic controls to guarantee lactone ring preservation.

Reagents:

  • 3,4-dibromo-2,5-dihydrofuran-2-one (1.0 equiv)

  • Amine source (e.g., ammonia solution in dioxane or primary amine) (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Anhydrous THF

Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask. Purge with Argon to ensure a moisture-free environment (preventing hydrolytic ring cleavage).

  • Dissolution: Dissolve 3,4-dibromo-2,5-dihydrofuran-2-one in anhydrous THF to achieve a 0.2 M concentration.

  • Cryogenic Control: Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to -10 °C.

  • Base Addition: Add DIPEA (1.1 equiv) in one portion. Causality note: DIPEA is sterically hindered and will not attack the lactone ring, but will efficiently neutralize the HBr byproduct.

  • Nucleophile Addition: Dilute the amine (1.0 equiv) in 5 mL of anhydrous THF. Add this solution dropwise over 45 minutes using a syringe pump. Causality note: Dropwise addition prevents localized concentration spikes that drive C2 carbonyl attack.

  • Kinetic Trapping: Stir the reaction at 0 °C for exactly 2 hours. Monitor via TLC (Hexanes/EtOAc). Do not let the reaction warm to room temperature.

  • Quenching: Quench the reaction cold by adding 10 mL of saturated aqueous NH₄Cl. This immediately protonates any remaining amine, halting all nucleophilic activity.

  • Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 4-amino-3-bromo-2,5-dihydrofuran-2-one.

Mechanistic and Workflow Visualizations

Below are the logical architectures defining the chemical mechanism and the experimental workflow.

Mechanism SM 3,4-Dibromo-2,5- dihydrofuran-2-one Amine Amine / NH3 (Nucleophile) SM->Amine C4_Attack Soft Attack at C4 (Addition-Elimination) Amine->C4_Attack Low Temp (0°C) Aprotic Solvent C2_Attack Hard Attack at C2 (Carbonyl Addition) Amine->C2_Attack High Temp / Excess Amine Protic Solvent Desired 4-Amino-3-bromo- 2,5-dihydrofuran-2-one (Intact Lactone) C4_Attack->Desired -HBr Undesired Acyclic Amide (Cleaved Lactone Ring) C2_Attack->Undesired Ring Opening

Caption: Bifurcation of reaction pathways: Kinetic C4 substitution vs. Thermodynamic C2 lactone cleavage.

Workflow Step1 1. Substrate Dissolution (Anhydrous THF) Step2 2. Cryogenic Cooling (-10°C to 0°C) Step1->Step2 Step3 3. Base Addition (1.1 eq DIPEA) Step2->Step3 Step4 4. Amine Addition (1.0 eq, Dropwise) Step3->Step4 Step5 5. Kinetic Quenching (Cold NH4Cl) Step4->Step5

Caption: Optimized experimental workflow for the synthesis of 4-amino-3-bromo-2,5-dihydrofuran-2-one.

References
  • Synthesis and Antibacterial Activities of 5-Hydroxy-4-amino-2(5H)-furanones.
  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI / PMC.
  • Synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones and their preliminary bioactivity investigation as linkers. Organic & Biomolecular Chemistry (RSC Publishing).
  • Development of Methods for the Synthesis of Libraries of Substituted Maleimides and α,β-Unsaturated-γ-butyrolactams.
  • 4-amino-3-bromo-2,5-dihydrofuran-2-one - PubChemLite. PubChemLite (uni.lu).

Sources

Optimization

Troubleshooting unwanted side reactions of the bromo substituent in furanones

Technical Support Center: Bromo-Furanone Side Reactions Welcome to the technical support center for troubleshooting unwanted side reactions of bromo-substituted furanones. This guide is designed for researchers, medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Bromo-Furanone Side Reactions

Welcome to the technical support center for troubleshooting unwanted side reactions of bromo-substituted furanones. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile but often reactive intermediates. Here, we address common challenges in a practical Q&A format, grounding our advice in mechanistic principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: My bromo-furanone is degrading upon storage/during reaction setup. What's happening and how can I prevent it?

A: Bromo-furanones, particularly those with electron-withdrawing groups, can be susceptible to degradation. The primary culprits are often ambient moisture, light, and trace acidity or basicity. Thermal decomposition can also be a factor, leading to complex product mixtures.[1][2][3]

  • Troubleshooting:

    • Storage: Store bromo-furanones under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C is recommended for long-term storage).

    • Handling: Weigh and handle the material quickly. Avoid using solvents that are not rigorously dried and degassed. Polar aprotic solvents like DMF have been shown to have a stabilizing effect on some furan derivatives.[4]

    • pH Control: If your reaction conditions are not pH-sensitive, consider adding a non-nucleophilic acid scavenger like proton sponge on a small scale to see if it inhibits decomposition.

Q2: I'm attempting a cross-coupling reaction (e.g., Suzuki, Heck) and I'm seeing significant amounts of a debrominated furanone byproduct. What causes this?

A: This is a classic and highly common problem known as hydrodehalogenation or debromination.[5][6] It's a reductive process that replaces the C-Br bond with a C-H bond, consuming your starting material and reducing the yield of your desired product.

  • Mechanistic Insight: In palladium-catalyzed reactions, debromination can occur through several pathways. One common route involves the oxidative addition of the bromo-furanone to the Pd(0) catalyst, followed by a reaction with a hydride source in the mixture before the desired transmetalation or olefin insertion can occur.[7] Potential hydride sources include certain bases (especially when interacting with protic solvents), solvents themselves (like alcohols), or even the boronic acid reagent in Suzuki couplings.[7][8]

Q3: My reaction mixture is turning dark brown or black, and the yield is very low. Is this related to the bromo-furanone?

A: Yes, this is a strong indicator of decomposition. While a black color in palladium-catalyzed reactions often indicates the formation of palladium black (inactive Pd(0) precipitate), it can be exacerbated by substrate instability.[9] Furanones can undergo thermal decomposition or ring-opening reactions, especially under harsh conditions (high temperatures, strong bases), leading to polymerized or charred material.[1][10][11]

In-Depth Troubleshooting Guides

Problem 1: Persistent Debromination in Palladium Cross-Coupling Reactions

Symptoms:

  • Presence of a major byproduct in LC-MS or GC-MS corresponding to the mass of the furanone minus the mass of bromine plus a proton.

  • Characteristic new aromatic/vinylic proton signals in ¹H NMR where the bromine was previously located.

Root Causes & Solutions:

The key to solving debromination is to manage the sources of hydrides and optimize the relative rates of the desired catalytic steps versus the undesired reductive pathway.

Troubleshooting Workflow for Debromination

G start Debromination Observed base Optimize Base start->base solvent Change Solvent start->solvent catalyst Modify Catalyst System start->catalyst temp Lower Temperature start->temp base_details Switch to milder, non-hydridic bases: - K₃PO₄, K₂CO₃, CsF - Avoid alkoxides if possible base->base_details end Debromination Minimized base->end solvent_details Use rigorously anhydrous aprotic solvents: - Dioxane, Toluene, DMF - Avoid alcohols (e.g., MeOH, EtOH) solvent->solvent_details solvent->end catalyst_details Increase ligand:metal ratio to stabilize Pd(0). Use modern, efficient pre-catalysts (e.g., Buchwald precatalysts). catalyst->catalyst_details catalyst->end temp_details Side reactions often have higher activation energies. Run at the lowest effective temperature. temp->temp_details temp->end

Caption: A logical workflow for troubleshooting debromination.

Table 1: Recommended Condition Adjustments to Minimize Debromination

ParameterCondition Favoring DebrominationRecommended Condition for Cross-CouplingRationale
Base Strong, bulky bases (e.g., t-BuOK) or bases in protic solvents.Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, CsF).[7][8]Stronger bases can generate hydride species or promote other side reactions. Inorganic bases are often effective and less prone to this issue.[8]
Solvent Protic solvents (e.g., alcohols, water) or wet aprotic solvents.Anhydrous polar aprotic solvents (e.g., Dioxane, Toluene, DMF, THF).Protic solvents can be a direct source of protons/hydrides that facilitate the reductive pathway.[7]
Temperature High temperatures (>100-120 °C).Lowest temperature that allows for reasonable reaction kinetics (e.g., 60-80 °C).Higher temperatures can accelerate catalyst decomposition and side reactions like debromination.[10]
Catalyst System Low ligand-to-metal ratio; aged Pd source.Use fresh, high-purity catalyst. Increase ligand ratio (e.g., 2:1 or 4:1 L:Pd).Excess ligand can stabilize the Pd(0) state, preventing decomposition and favoring the productive catalytic cycle.[8]
Problem 2: Furanone Ring Opening or Rearrangement

Symptoms:

  • Appearance of unexpected isomers in the product mixture.

  • Formation of linear, acyclic byproducts, often with aldehyde or ketone functionalities.

  • Complete loss of starting material with no identifiable coupled product.

Root Causes & Solutions:

The furanone ring, particularly 5-hydroxy-2(5H)-furanones, can exist in equilibrium with an open-chain acyclic form, especially in the presence of acids or bases.[12] This open form is often highly reactive and can be trapped by nucleophiles or undergo further reactions.[12][13] Even without the 5-hydroxy group, strong nucleophiles or harsh thermal conditions can induce ring opening.[1][14]

Mechanistic Pathways of Furanone Instability

G cluster_0 Furanone Core cluster_1 Reaction Conditions cluster_2 Side Products Bromo-Furanone Bromo-Furanone Strong Base/Nucleophile Strong Base/Nucleophile High Temperature High Temperature Trace Acid/H₂O Trace Acid/H₂O Ring-Opened Adduct Ring-Opened Adduct Strong Base/Nucleophile->Ring-Opened Adduct Nucleophilic Attack Rearranged Isomer Rearranged Isomer High Temperature->Rearranged Isomer Thermal Isomerization Polymerization Polymerization High Temperature->Polymerization Decomposition Trace Acid/H₂O->Ring-Opened Adduct Catalyzed Opening

Caption: Factors leading to furanone ring instability.

Step-by-Step Protocol for Diagnosing and Preventing Ring Opening:

  • Analyze Reaction Conditions:

    • Is your base also a strong nucleophile? (e.g., NaOH, NaOEt). If so, it can directly attack the lactone or the ring itself.

    • Action: Switch to a non-nucleophilic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) or Hünig's base (DIPEA).[15]

  • Run a Control Experiment:

    • Set up your reaction under the optimized conditions but without the coupling partner (e.g., no boronic acid).

    • Purpose: This will isolate the effect of the base, solvent, and temperature on the stability of your bromo-furanone. If you still see decomposition or ring-opening, you know the issue is with the fundamental stability under those conditions.

  • Strictly Anhydrous Conditions:

    • Water can facilitate hydrolysis and ring-opening, especially under basic or acidic conditions.

    • Action: Ensure all glassware is oven-dried. Use solvents from a purification system or freshly opened anhydrous bottles.

  • Temperature Management:

    • As a rule, start your optimization at a lower temperature (e.g., 50-60°C) and only increase it if the reaction is too slow. Many side reactions become more prominent at higher temperatures.[10]

Problem 3: Unwanted Nucleophilic Substitution on the Furanone Ring

Symptoms:

  • Formation of a product where the bromine has been displaced by a solvent molecule (e.g., from DMF, NMP) or another nucleophile present in the reaction (e.g., an amine, an alcohol).[16]

Root Causes & Solutions:

The C-Br bond on an electron-deficient furanone ring can be susceptible to nucleophilic aromatic substitution (SNAr)-type reactions.[17] The reaction proceeds via an addition-elimination mechanism, which is accelerated by electron-withdrawing groups on the ring.

Table 2: Minimizing Unwanted Nucleophilic Substitution

FactorCondition Favoring Side ReactionRecommended ConditionRationale
Nucleophiles Presence of strong, unhindered nucleophiles (e.g., primary amines, alkoxides).[18][19]Use sterically hindered bases; protect reactive functional groups on other reagents.This minimizes the concentration of species that can act as competing nucleophiles.
Solvent Nucleophilic solvents (e.g., DMA, NMP) at high temperatures.Non-nucleophilic solvents like Toluene, Dioxane, or THF.These solvents are less likely to participate directly in substitution reactions.
Temperature Elevated temperatures.The lowest possible temperature that affords a reasonable reaction rate.Nucleophilic substitution is an activated process; lowering the temperature will slow it down, often more than the desired catalytic reaction.[20]

References

  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. National Center for Biotechnology Information. [Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Center for Biotechnology Information. [Link]

  • Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. Semantic Scholar. [Link]

  • 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. Semantic Scholar. [Link]

  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. ACS Publications. [Link]

  • Bromine-, Chlorine-, and Mixed Halogen-Substituted 4-Methyl-2(5H)-furanones: Synthesis and Mutagenic Effects of Halogen and Hydroxyl Group Replacements. ACS Publications. [Link]

  • Furan Ring Opening Reaction for the Synthesis of 2,5-Dicarbonyl-3-ene-phosphates. Royal Society of Chemistry. [Link]

  • Competition between ring-puckering and ring-opening excited state reactions exemplified on 5H-furan-2-one and derivatives. AIP Publishing. [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS. National Center for Biotechnology Information. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Royal Society of Chemistry. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Selected results on optimization of the reaction conditions for asymmetric Heck arylation using L1. ResearchGate. [Link]

  • Optimization of conditions for the Heck reaction. ResearchGate. [Link]

  • Nucleophilic substitution reactions at the brominated positions: (a) Et2NH, THF, reflux for 2 h. ResearchGate. [Link]

  • Dehalogenation. Wikipedia. [Link]

  • Heck Reaction—State of the Art. Semantic Scholar. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. [Link]

  • Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. PubMed. [Link]

  • Stability studies of 1.0 M BTHF at 22 °C. ResearchGate. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. ResearchGate. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. Royal Society of Chemistry. [Link]

  • Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. ResearchGate. [Link]

  • What is nucleophilic substitution?. Chemguide. [Link]

  • B. What is Nucleophilic Substitution?. Chemistry LibreTexts. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC. [Link]

  • Mechanism of the Thermal Decomposition of Furan. ResearchGate. [Link]

  • Decomposition of Furan on Pd(111). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 4-amino-3-bromo-2,5-dihydrofuran-2-one

Welcome to the technical support guide for 4-amino-3-bromo-2,5-dihydrofuran-2-one. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-amino-3-bromo-2,5-dihydrofuran-2-one. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and advanced strategies to overcome these hurdles in your experimental work.

Introduction: Understanding the Molecule

4-amino-3-bromo-2,5-dihydrofuran-2-one is a substituted furanone, a class of compounds known for their biological activity.[1][2] Its structure, featuring a polar lactam (a cyclic amide) ring, a primary amine (-NH2) group, and a bromine atom, dictates its physicochemical properties. The presence of hydrogen bond donors (N-H) and acceptors (C=O, N-H) makes the molecule inherently polar. This high polarity is the primary reason for its limited solubility in many nonpolar or weakly polar organic solvents, a common challenge for polar molecules.[3]

This guide follows a logical, question-and-answer format to directly address the issues you may be facing.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is 4-amino-3-bromo-2,5-dihydrofuran-2-one poorly soluble in my organic solvent?

Answer: The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[3] Polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents.

Your compound, 4-amino-3-bromo-2,5-dihydrofuran-2-one, has significant polar characteristics due to:

  • The Lactam Ring: The amide functional group within the furanone ring is highly polar and can participate in strong dipole-dipole interactions.

  • The Amino Group (-NH2): This group is a hydrogen bond donor and acceptor, readily interacting with other polar molecules, including itself. This strong self-association can lead to a stable crystal lattice that is difficult for less polar solvents to break down.

  • The Carbonyl Group (C=O): This is a strong hydrogen bond acceptor.

If you are using nonpolar solvents like hexane or toluene, or even moderately polar solvents like diethyl ether, their inability to form strong interactions (like hydrogen bonds) with your compound means they cannot effectively overcome the energy of the compound's crystal lattice. This results in poor solubility.

Q2: What are the best starting solvents for initial solubility screening?

Answer: For a polar compound like this, the most promising solvents are polar aprotic solvents. These solvents have strong dipoles that can interact with the solute but do not have O-H or N-H bonds to act as hydrogen bond donors. This prevents them from "caging" the solute as strongly as protic solvents might.

We recommend a systematic screening approach. The following table provides a list of solvents, categorized by their polarity, that serve as an excellent starting point.

Solvent CategoryRecommended SolventsRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent solvent for a wide range of polar and nonpolar compounds; often used for stock solutions in biological screening.[4]
Dimethylformamide (DMF)Strong polar solvent, effective at solvating amides and other polar functional groups.
Acetonitrile (ACN)Less polar than DMSO/DMF but still effective for many polar compounds; common in chromatography.
AcetoneA moderately polar ketone that can be a good starting point if higher polarity solvents are not suitable for the reaction.[5]
Polar Protic Ethanol / MethanolCapable of hydrogen bonding, which can help solvate the amino and carbonyl groups. Solubility may be moderate.
Isopropanol (IPA)Less polar than ethanol/methanol, may be useful if a less protic environment is needed.
Ethers Tetrahydrofuran (THF)A cyclic ether with moderate polarity; can be a good solvent for reactions where protic solvents interfere.[1]
Workflow for Solubility Enhancement

Before diving into specific protocols, it's helpful to have a logical workflow. The following diagram outlines a systematic approach to tackling solubility issues with this compound.

Solubility_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Strategies A Analyze Compound Structure (Polar Lactam, Amine Group) B Perform Initial Solvent Screen (See Table 1) A->B C Is Solubility Sufficient? B->C D Optimize with Co-solvents C->D No E Apply Gentle Heating C->E No F Adjust pH (if applicable) C->F No H Proceed with Experiment C->H Yes D->C Re-evaluate E->C Re-evaluate F->C Re-evaluate G Consider Chemical Modification (e.g., Prodrug Approach) F->G If all else fails

Caption: A systematic workflow for improving compound solubility.

Q3: My compound has low solubility even in polar aprotic solvents. How can I improve it?

Answer: If single-solvent systems are insufficient, several techniques can be employed, often in combination.

Strategy 1: Co-Solvency

This is one of the most effective and widely used techniques.[6] A co-solvent is a second, miscible solvent added to the primary solvent to change its polarity and enhance solubility. Often, a small amount of a highly polar solvent (like DMSO) can dramatically increase solubility in a less polar medium.

Causality: Co-solvents work by reducing the interfacial tension between the primary solvent and the solute.[6] For example, adding a small amount of DMSO to acetonitrile can disrupt the solvent's structure, creating a more favorable environment for your polar compound to dissolve.[7]

Experimental Protocol: Co-Solvent Screening

  • Select Primary Solvent: Choose the solvent that provided the best (even if poor) solubility from your initial screen (e.g., Acetonitrile).

  • Select Co-Solvent: Choose a highly polar, miscible solvent (e.g., DMSO or DMF).

  • Prepare Mixtures: In separate vials, prepare solvent mixtures with varying percentages of the co-solvent (e.g., 99:1, 95:5, 90:10, 80:20 v/v of Acetonitrile:DMSO).

  • Determine Solubility: Use the "Equilibrium Solubility Protocol" described below to determine the solubility in each mixture.

  • Analyze Results: Plot solubility versus the percentage of co-solvent to identify the optimal mixture for your application.

Strategy 2: Temperature Adjustment

For most solid organic compounds, solubility increases with temperature.[8][9][10]

Causality: Increasing the temperature provides the system with more thermal energy. This energy helps overcome the intermolecular forces within the compound's crystal lattice, allowing more of it to dissolve into the solvent.

Experimental Protocol: Temperature Effect Analysis

  • Prepare Saturated Solution: Add an excess of your compound to a chosen solvent (e.g., THF) in a sealed vial.

  • Equilibrate at Different Temperatures: Place identical vials in shakers set to various temperatures (e.g., 25°C, 40°C, 55°C).

  • Sample and Analyze: After an equilibration period (e.g., 24 hours), use the "Equilibrium Solubility Protocol" to determine the solubility at each temperature.

  • Assess Stability: It is critical to analyze the resulting solution (e.g., by HPLC or LC-MS) to ensure the compound has not degraded at higher temperatures. The lactam ring in your compound could be susceptible to hydrolysis or other degradation pathways, especially with prolonged heating.[11]

Strategy 3: pH Adjustment (for Protic Solvents)

The primary amine group on your compound is basic. In a protic solvent (like ethanol or a mixture containing water), you can protonate this group by adding a small amount of acid.

Causality: Protonating the amine group (-NH2 to -NH3+) forms a salt. This ionic form is generally much more polar and, therefore, more soluble in polar protic solvents than the neutral form.[12][13]

Caution: This method fundamentally changes the compound by forming its salt. This may be acceptable for some applications (e.g., creating a stock solution for biological assays) but may interfere with others (e.g., a chemical reaction where the free amine is required).

Q4: How do I accurately measure the solubility of my compound?

Answer: A reliable and reproducible method is the Equilibrium (or Shake-Flask) Solubility Method .[14] This protocol ensures you are measuring the true thermodynamic solubility.

Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of 4-amino-3-bromo-2,5-dihydrofuran-2-one to a vial containing a known volume (e.g., 2 mL) of the test solvent or co-solvent mixture. The key is to have undissolved solid remaining at the end.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time ensures the system reaches equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. For very fine particles, centrifugation (e.g., 10 min at 10,000 rpm) is recommended.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Do not disturb the undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your organic solvent) into a clean vial. This step removes any remaining microscopic solid particles.

  • Analysis: Dilute the filtered sample with a suitable solvent (usually the mobile phase for analysis) to a concentration within the linear range of your analytical instrument (e.g., HPLC-UV, LC-MS).

  • Quantification: Determine the concentration of the compound in your diluted sample against a standard curve of known concentrations.

  • Calculation: Calculate the original solubility using the formula: Solubility (mg/mL) = [Concentration from analysis (mg/mL)] x [Dilution Factor]

Solubility_Protocol A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h at const. T) A->B C 3. Centrifuge to Pellet Solid B->C D 4. Filter Supernatant (0.22 µm syringe filter) C->D E 5. Dilute & Analyze (e.g., HPLC) D->E F 6. Calculate Solubility E->F

Caption: Experimental workflow for equilibrium solubility determination.

Q5: What if these methods are still insufficient for my drug development application?

Answer: When significant changes in solubility are required, particularly for in vivo applications, a prodrug approach may be necessary. This involves chemically modifying the compound to create a more soluble derivative that converts back to the active parent drug in the body.

Concept: For your compound, the primary amine is a prime target for derivatization. One could, for example, acylate the amine to form a more soluble amide or carbamate prodrug.[15] Another advanced strategy involves creating N-phosphonooxymethyl derivatives of amines, which have shown dramatic increases in aqueous solubility and can be cleaved in vivo by phosphatases.[16][17][18]

This is an advanced strategy that requires significant synthetic chemistry efforts and is typically reserved for later stages of drug development when a lead candidate has been identified.[19][20]

Summary of Troubleshooting Strategies
TechniqueProsConsBest For
Solvent Screening Simple, fast initial assessment.May not find a single solvent with sufficient solubility.Initial process development and reaction condition screening.
Co-solvency Highly effective, fine-tunable, widely applicable.[21][22]Requires optimization; may complicate downstream processing (solvent removal).Achieving target concentrations for reactions, formulations, and analytics.
Heating Can provide a significant solubility boost.[10]Risk of compound degradation ; requires stability validation.[11]Dissolving material for crystallization or short-term, high-concentration use.
pH Adjustment Can dramatically increase solubility in protic media.[12]Alters the chemical nature of the compound (forms a salt).Creating aqueous stock solutions or formulations where a salt form is acceptable.
Prodrug Strategy Can produce dramatic changes in solubility and bioavailability.[16]Requires extensive synthetic chemistry, and in vitro/in vivo validation.Advanced drug development to overcome fundamental pharmacokinetic barriers.
References
  • NextSDS. (n.d.). 4-amino-3-bromo-2,5-dihydrofuran-2-one — Chemical Substance Information. Retrieved from [Link]

  • Krise, J. P., Zygmunt, J., Georg, G. I., & Stella, V. J. (1999). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 42(16), 3094–3100. Available from: [Link]

  • Krise, J. P., & Stella, V. J. (1999). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. Journal of Pharmaceutical Sciences, 88(9), 926-931. Available from: [Link]

  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. Molecules, 13(3), 519–547. Available from: [Link]

  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. ResearchGate. Available from: [Link]

  • Krise, J. P., & Stella, V. J. (1998). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. PubMed. Available from: [Link]

  • Ashley, E. R., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1355-1362. Available from: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Wang, C., et al. (2022). Sustainable polar aprotic/poly-deep eutectic solvent systems for highly efficient dissolution of lignin. Green Chemistry, 24(1), 263-272. Available from: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Google Patents. (2017). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Available from: [Link]

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available from: [Link]

  • ResearchGate. (n.d.). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

  • Academia.edu. (n.d.). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

  • Sierra, D., et al. (2011). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science, 94(5), 2197-2204. Available from: [Link]

  • LCGC. (2021). Turning Up the Heat – The Effect of Temperature on Analytical Extractions. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available from: [Link]

  • Seidell, A. (1919). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. D. Van Nostrand Company.
  • Song, B. A., et al. (2012). (S)-3-Bromo-4-diallylamino-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o147. Available from: [Link]

  • Szychowska, M., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5149. Available from: [Link]

  • NIST. (n.d.). 4-Octanone. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromoacetone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Amino-3-bromo-2,5-dihydrofuran-2-one Stability

Welcome to the Technical Support Center for 4-amino-3-bromo-2,5-dihydrofuran-2-one (CAS No. 1422514-56-4)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-amino-3-bromo-2,5-dihydrofuran-2-one (CAS No. 1422514-56-4)[1]. This highly functionalized brominated furanone is a potent synthetic analog of natural quorum sensing inhibitors (QSIs) originally isolated from the marine macroalga Delisea pulchra[2]. It is widely utilized in drug development for its ability to inhibit bacterial biofilm formation by accelerating the turnover of LuxR-type regulatory proteins[3].

However, the most significant barrier to the experimental and clinical use of halogenated furanones is their inherent instability at room temperature and in aqueous environments[4]. This guide provides a deep-dive into the mechanistic causality of its degradation and offers field-proven protocols to ensure the integrity of your experimental data.

Mechanistic Causality: Why Does It Degrade?

To troubleshoot effectively, we must first understand the molecule's electronic architecture. The compound features a push-pull enamine-lactone system . The C4-amino group strongly donates electron density into the conjugated double bond, while the C2-carbonyl and C3-bromo groups withdraw it. This creates three distinct vulnerabilities:

  • Hydrolytic Susceptibility: The lactone ring is highly strained and polarized. In aqueous media (especially at pH > 7.5), hydroxide ions readily attack the carbonyl carbon, leading to irreversible ring-opening. Alternatively, the enamine moiety can hydrolyze to yield a tetronic acid derivative.

  • Aerobic Oxidation: The electron-rich nature of the amino-substituted alkene makes it a prime target for ambient oxygen, leading to the formation of colored, quinone-like polymeric adducts.

  • Photolytic Dehalogenation: The C3-Br bond is photolabile. Exposure to ambient laboratory UV/Vis light triggers homolytic cleavage, generating reactive radicals that cascade into insoluble aggregates.

Mechanisms Root 4-amino-3-bromo- 2,5-dihydrofuran-2-one Hydrolysis Hydrolysis (Lactone/Enamine) Root->Hydrolysis H2O, pH > 7.5 Photolysis Photolysis (C-Br Cleavage) Root->Photolysis UV/Vis Light Oxidation Aerobic Oxidation (Enamine Core) Root->Oxidation O2, Room Temp Deg1 Loss of Potency (+18 Da Mass Shift) Hydrolysis->Deg1 Deg2 Radical Polymerization (Insoluble Aggregates) Photolysis->Deg2 Deg3 Browning/Discoloration (Quinone-like Adducts) Oxidation->Deg3

Fig 1: Primary degradation pathways of 4-amino-3-bromo-2,5-dihydrofuran-2-one and resulting artifacts.

Troubleshooting FAQs

Q1: My stock solution turned from pale yellow to dark brown after sitting on the bench overnight. Is it still usable for my biofilm assay? A1: No, the batch must be discarded. The browning indicates oxidative degradation of the enamine core. The electron-rich amino group reacts with dissolved oxygen at room temperature to form complex polymeric adducts. Causality-driven solution: Always prepare stock solutions in strictly anhydrous, degassed solvents. The presence of oxygen and thermal energy at room temperature provides the activation energy needed for this oxidation cascade.

Q2: During my in vitro assay (pH 7.4 buffer), LC-MS shows a rapid decrease in the parent peak and the appearance of a +18 Da mass shift. How do I prevent this? A2: You are observing hydrolytic degradation. The +18 Da shift corresponds to the addition of water, resulting from lactone ring-opening to form a hydroxy-acid. Halogenated furanones have a significantly reduced half-life in aqueous media[4]. Causality-driven solution: Minimize aqueous exposure time. Do not pre-incubate the compound in buffer. Spike the furanone into your assay media immediately before initiating the biological experiment to ensure the bacteria are exposed to the intact pharmacophore.

Q3: I am observing inconsistent yields when using this compound as a synthetic intermediate. What is the cause? A3: The C3-Br bond is susceptible to premature photolytic cleavage. Ambient laboratory fluorescent lighting provides sufficient energy to break this bond over time. Causality-driven solution: Wrap all reaction vessels in aluminum foil and handle the solid material under low-light conditions.

Quantitative Stability Profile

To guide your experimental design, reference the following stability matrix. These half-lives dictate the maximum allowable handling times under various conditions.

Solvent / ConditionTemperatureLight ExposureEstimated Half-Life (t½)Primary Degradation Pathway
Anhydrous DMSO-20°CDark> 6 monthsNone (Stable)
Anhydrous DMSO25°C (RT)Dark~ 14 daysSlow Aerobic Oxidation
Methanol25°C (RT)Ambient< 48 hoursSolvolysis / Photolysis
Aqueous Buffer (pH 7.4)37°CAmbient2 - 4 hoursHydrolysis
Aqueous Buffer (pH 9.0)25°C (RT)Dark< 30 minutesBase-catalyzed Ring Opening

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Ultra-Stable Stock Solutions

This protocol is designed as a self-validating system . By incorporating a post-preparation LC-MS check, you guarantee the integrity of the stock before committing it to expensive biological assays.

Materials Needed: Anhydrous DMSO (≥99.9%, septum-sealed), Amber glass HPLC vials, Argon or Nitrogen gas, Lyophilized 4-amino-3-bromo-2,5-dihydrofuran-2-one.

  • Thermal Equilibration: Remove the lyophilized powder from -20°C storage and place it in a desiccator in the dark for 30 minutes to reach room temperature. Why? Opening cold vials causes atmospheric moisture condensation, instantly initiating hydrolysis.

  • Solvation: Syringe 1.0 mL of anhydrous DMSO directly into the original compound vial to create a concentrated master stock (e.g., 50 mM). Vortex gently for 10 seconds.

  • Aliquotting: Immediately distribute the master stock into single-use amber glass vials (e.g., 50 µL per vial). Why? Amber glass blocks the UV/Vis wavelengths responsible for C-Br homolytic cleavage.

  • Inert Atmosphere Sealing: Gently blow a stream of Argon gas over the headspace of each vial for 3 seconds before capping tightly. Why? Displacing oxygen halts the aerobic oxidation of the enamine.

  • Storage & Validation: Transfer all aliquots to -20°C. Take one random aliquot, dilute it in LC-MS grade Acetonitrile, and run a rapid LC-MS to confirm the presence of the parent mass (m/z ~177 [M+H]+) and the absence of the +18 Da hydrolysis peak.

Workflow Step1 Lyophilized Powder Step2 Equilibrate to RT (Desiccator) Step1->Step2 Step3 Dissolve in Anhydrous DMSO Step2->Step3 Step4 Aliquot into Amber Vials Step3->Step4 Step5 Argon Overlay & Seal Step4->Step5 Step6 Store at -20°C Step5->Step6

Fig 2: Standard operating procedure for the preparation and storage of anhydrous stock solutions.

Protocol B: Recovery of Degraded Batches via Flash Chromatography

If a bulk powder batch has been exposed to room temperature and shows discoloration, it can often be rescued.

  • Solubilization: Dissolve the discolored powder in a minimal volume of Dichloromethane (DCM). The oxidized polymeric byproducts will often remain insoluble.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter to remove insoluble aggregates.

  • Chromatography: Load the filtrate onto a silica gel column. Elute using a gradient of Hexanes:Ethyl Acetate (start 90:10, ramp to 60:40). Note: The intact furanone will elute as a UV-active band (monitor at 254 nm).

  • Concentration: Pool the pure fractions and evaporate the solvent under reduced pressure at a bath temperature not exceeding 30°C . High heat will induce thermal degradation.

  • Validation: Analyze the recovered solid via 1H-NMR. The diagnostic vinylic proton (if applicable) or the broad amine protons should be sharp, and no extraneous peaks should appear in the 2.0-3.0 ppm range (indicating ring-opened aliphatic impurities).

Sources

Troubleshooting

Purification and crystallization techniques for 4-amino-3-bromo-2,5-dihydrofuran-2-one

Welcome to the Technical Support Center for the isolation, purification, and crystallization of 4-amino-3-bromo-2,5-dihydrofuran-2-one (also known as 4-amino-3-bromo-2(5H)-furanone). As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and crystallization of 4-amino-3-bromo-2,5-dihydrofuran-2-one (also known as 4-amino-3-bromo-2(5H)-furanone).

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Working with halogenated aminofuranones requires a deep understanding of their molecular behavior: the furan-2-one (butenolide) ring is highly sensitive to nucleophilic attack, the primary amine acts as a strong hydrogen-bond donor, and the bulky bromine atom heavily influences crystal lattice packing.

This guide provides field-proven, causally-explained troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

MODULE 1: Chemical Context & Degradation Mechanisms

Before attempting purification, it is critical to understand how the molecule degrades under standard laboratory conditions. The conjugated α,β -unsaturated lactone is the most vulnerable moiety.

DegradationPathway A 4-amino-3-bromo-2,5-dihydrofuran-2-one (Intact Butenolide) B Alkaline Aqueous Conditions (pH > 8) A->B Exposure to Base C Acidic/Thermal Stress (pH < 3, T > 60°C) A->C Exposure to Acid/Heat D Lactone Ring Opening (Hydrolysis) B->D Nucleophilic Attack E Bromine Cleavage / Polymerization C->E Electrophilic/Thermal F Gamma-Hydroxy Amino Acid Derivative D->F Irreversible Degradation G Complex Polymeric Mixture E->G Uncontrolled Reaction

Fig 1: Chemical stability and primary degradation pathways of the butenolide core.

Q: Why does my compound degrade during standard aqueous workup? A: The furan-2-one core is highly susceptible to hydrolysis. Under alkaline conditions (pH > 8), hydroxide ions act as nucleophiles, attacking the carbonyl carbon and causing irreversible lactone ring-opening to form a γ -hydroxy amino acid derivative[1]. Solution: Always maintain a neutral to slightly acidic pH (pH 5-7) during aqueous extraction. We strongly recommend quenching reactions with saturated aqueous ammonium chloride ( NH4​Cl ) rather than sodium bicarbonate ( NaHCO3​ ) to preserve the lactone ring[2].

MODULE 2: Purification & Chromatography FAQs

Q: During silica gel chromatography, I observe severe streaking and poor mass recovery. How can I resolve this? A: The primary amino group at the C4 position acts as a strong hydrogen-bond donor, interacting tightly with the acidic silanol groups on standard silica gel. This leads to peak tailing and irreversible adsorption. Solution: Utilize a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 to 90:10 ratio)[3]. The MeOH acts as a polar modifier, competitively binding to the silanol sites and allowing the aminofuranone to elute cleanly. Alternatively, pre-treat the silica column with 1% triethylamine (TEA) to neutralize acidic sites before loading your crude mixture[4].

Q: I am trying to decolorize my crude mixture using activated charcoal before crystallization, but my yield drops by >50%. Why? A: Activated charcoal should be strictly avoided when working with highly conjugated butenolides. The flat, conjugated furanone ring undergoes strong π−π stacking interactions with the graphitic structure of the charcoal, leading to irreversible adsorption of your target product[5]. Solution: Instead of charcoal, use a short silica plug or perform a hot filtration through a pad of Celite to remove particulate and polymeric impurities without sacrificing yield.

Table 1: Quantitative Yield Troubleshooting
IssueSymptomCausal FactorExpected YieldOptimized Yield
Hydrolysis Low mass recovery post-workupBasic aqueous quench (pH > 8)< 30%> 85% (using NH4​Cl )
Adsorption Yield loss during decolorizationUse of activated charcoal[5]40-50%> 90% (using Celite)
Oiling Out Viscous syrup instead of crystalsRapid cooling / Poor solvent choice0% (No crystals)75-80% (Anti-solvent)

MODULE 3: Crystallization & Polymorphism FAQs

Q: My crystallization attempts consistently result in "oiling out" (liquid-liquid phase separation) instead of forming solid crystals. What is the mechanistic cause? A: "Oiling out" occurs when the target compound becomes supersaturated, but the temperature remains above the glass transition point of the solvated amorphous phase. For 4-amino-3-bromo-2,5-dihydrofuran-2-one, the bulky bromine atom and the hydrogen-bonding amino group create competing intermolecular forces that hinder rapid lattice ordering. Solution: Switch from a rapid thermal cooling method to a controlled anti-solvent diffusion technique (see Protocol 2).

CrystallizationWorkflow Start Crude 4-amino-3-bromo- 2,5-dihydrofuran-2-one Solvent Dissolve in minimal hot EtOAc (60°C) Start->Solvent Check1 Is solution clear? Solvent->Check1 Filter Hot Filtration via Celite (Avoid Charcoal) Check1->Filter No (Insolubles present) Cool Controlled Cooling (0.1°C/min to RT) Check1->Cool Yes Filter->Cool Check2 Did crystals form? Cool->Check2 AntiSolvent Add Hexanes dropwise until cloudy Check2->AntiSolvent No (Oiling out) Isolate Filter, Wash (Cold Hexane), Dry in Vacuo Check2->Isolate Yes (High Purity) Seed Add Seed Crystals & Sonicate AntiSolvent->Seed Seed->Isolate Crystal Nucleation

Fig 2: Decision-tree workflow for anti-solvent crystallization and troubleshooting.

Table 2: Solvent Selection Matrix for Crystallization
SolventRoleBoiling PointSuitability & Mechanistic Notes
Ethyl Acetate (EtOAc) Primary Solvent77°CExcellent solubility; H-bond acceptor stabilizes the amino group.
95% Ethanol (EtOH) Primary Solvent78°CGood for slow cooling; trace water aids in dissolving polar impurities[5].
Hexanes / Heptane Anti-Solvent68°C / 98°CHighly non-polar; forces precipitation of the polar furanone.
Dichloromethane (DCM) Extraction40°CExcellent for extraction[2]; too volatile for controlled crystallization.

MODULE 4: Validated Experimental Protocols

Protocol 1: Self-Validating Flash Chromatography

Purpose: To isolate 4-amino-3-bromo-2,5-dihydrofuran-2-one from crude reaction mixtures while preventing silica-induced degradation.

  • Column Preparation: Slurry-pack a silica gel column using Dichloromethane (DCM) containing 1% Triethylamine (TEA). Flush with 2 column volumes of pure DCM to remove excess TEA.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DCM. If the sample is insoluble, dry-load it onto a small amount of Celite (do not dry-load onto silica to avoid localized acidic degradation).

  • Elution: Begin elution with 100% DCM. Gradually introduce Methanol (MeOH) in a step-gradient: 99:1 97:3 95:5 (DCM:MeOH)[3].

  • Validation Check: Spot fractions on a TLC plate. The target compound will absorb strongly under short-wave UV (254 nm) due to the conjugated furanone ring.

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure at a bath temperature not exceeding 35°C to prevent thermal decomposition.

Protocol 2: Controlled Anti-Solvent Crystallization

Purpose: To obtain X-ray quality crystals or high-purity bulk powder while avoiding "oiling out".

  • Dissolution: Transfer the purified, dry compound to a clean Erlenmeyer flask. Add Ethyl Acetate (EtOAc) dropwise while heating gently in a water bath at 60°C until the solid is just dissolved (creating a saturated solution).

  • Clarification: If the solution is cloudy, perform a hot gravity filtration through a fluted filter paper containing a small pad of Celite.

  • Anti-Solvent Addition: Remove the flask from the heat. While the solution is still warm (approx. 50°C), add Hexanes dropwise with gentle swirling until the solution reaches the "cloud point" (a faint, persistent turbidity).

  • Back-Titration: Add 1-2 drops of warm EtOAc until the solution becomes perfectly clear again.

  • Nucleation & Growth: Cap the flask loosely and place it in a draft-free environment. Allow it to cool to room temperature undisturbed over 4-6 hours.

  • Validation Check: If an oil forms at the bottom of the flask, sonicate the flask for 10 seconds or scratch the inside of the glass with a glass stirring rod to induce nucleation[4].

  • Harvesting: Once crystallization is complete, cool the flask in an ice bath for 30 minutes. Filter the crystals via vacuum filtration, wash with ice-cold Hexanes, and dry in vacuo for 12 hours.

References

  • Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ9UW9qeOTc6tt2Y4usCShZRSP8wubefio1G5z_Vw2K0JaTQlMoQltEl6btzmuHNDl92riXAta0RGHbg8y_b7pdLqxEAxEyWVgBZ9jomwuHWVxl98I00tUYIAcFapxSoLsAD_vKxMQjY-81M-tXdUnxQ==]
  • Dimerization of Butenolide Structures. A Biomimetic Approach to the Dimeric Sesquiterpene Lactones (±)-Biatractylolide and (±)-Biepiasterolide. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIubaXnGYYSuyJ5t5vGvjPR29k1SpGq0_uF1T72PZ_azXp5zpRDjBCGiNo1NKkMGM1c-JHrZk8lYdcJOcf4IQbR9qL_wN-bItuGygI_dlAnc06gXf5rNks4vMr7L4J935XpH5zow==]
  • Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker. PMC - National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL6n3xrPhJhSwpJGILyj-UUzbmpE2VG86gYh8_8g48fR5FP2TrjoI5ZJTc7MTA91DiLL8dPOPWS8e3cM9zC5o_KdZVC7iIw0-LDZCDTjh1kITeHTFxZotOd-wbOCa33QYtai453ReKD0p-WeI=]
  • Application Notes and Protocols for Reductive Amination of 2(5H)-Furanone Structures. Benchchem.[https://vertexaisearch.cloud.google.
  • Application Notes and Protocols: Reductive Amination of 3,4-Dihalo-2(5H)-Furanone Derivatives. Benchchem.[https://vertexaisearch.cloud.google.

Sources

Optimization

Overcoming low conversion rates when synthesizing CAS 1422514-56-4

Technical Support Center: Troubleshooting Oseltamivir Synthesis Welcome to the technical support center for optimizing complex small molecule synthesis. This guide provides in-depth troubleshooting strategies for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Oseltamivir Synthesis

Welcome to the technical support center for optimizing complex small molecule synthesis. This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering challenges, specifically focusing on overcoming low conversion rates in multi-step synthetic pathways. While the original query concerned an uncharacterized compound, we will use the well-documented and challenging synthesis of Oseltamivir (Tamiflu) , a potent neuraminidase inhibitor, as a practical and instructive case study. The principles and methodologies discussed here are broadly applicable to many complex organic syntheses.

Oseltamivir's synthesis is renowned for its complexity, often involving sensitive functional groups and stereochemical challenges that can lead to diminished yields. This guide is structured in a question-and-answer format to directly address common issues you may face.

Part 1: Frequently Asked Questions (FAQs) - Diagnosis & Initial Response

Q1: My primary amide formation step is showing low conversion. What are the immediate checks I should perform?

Low conversion in amide coupling reactions is a frequent issue. Before undertaking extensive optimization, verify the following critical parameters:

  • Reagent Quality: Ensure the carboxylic acid and amine starting materials are pure and, most importantly, dry. Water can hydrolyze coupling agents and activated esters, halting the reaction. Dry your starting materials under high vacuum and use anhydrous solvents.

  • Coupling Agent Integrity: Common coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are moisture-sensitive. Use freshly opened bottles or reagents stored properly in a desiccator. A simple TLC analysis of your starting materials can often reveal impurities that may be poisoning the reaction.

  • Stoichiometry: Ensure the stoichiometry of your coupling reagents is correct. Typically, 1.1 to 1.5 equivalents of the coupling agent and base are used.

Q2: I'm observing multiple side products in my azide reduction step. What is the likely cause?

The reduction of an azide to a primary amine, a key step in many Oseltamivir syntheses, can be prone to side reactions if not controlled properly.

  • Over-reduction: If using catalytic hydrogenation (e.g., H₂, Pd/C), over-reduction of other functional groups in the molecule can occur. Ensure you are using the correct catalyst loading and hydrogen pressure. The reaction should be monitored closely by TLC or LC-MS and stopped immediately upon consumption of the starting material.

  • Staudinger Reaction Issues: If using the Staudinger reaction (PPh₃, then H₂O), incomplete hydrolysis of the intermediate aza-ylide can be a problem. Ensure sufficient reaction time and an adequate amount of water for the hydrolysis step. The phosphine oxide byproduct can sometimes complicate purification; using a polymer-supported triphenylphosphine can simplify work-up.

Q3: My Diels-Alder reaction to form the core cyclohexene ring is sluggish and giving a poor yield. What should I investigate?

The Diels-Alder reaction is a powerful tool for ring formation but can be sensitive to electronic and steric factors.

  • Lewis Acid Catalyst: Many Diels-Alder reactions, especially those involving electron-poor dienophiles, require a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) to accelerate the reaction and control regioselectivity. Ensure your catalyst is anhydrous and used in the correct stoichiometric amount.

  • Temperature Control: While heating can often accelerate reactions, it can also promote the retro-Diels-Alder reaction, especially if the product is thermally unstable. Experiment with a range of temperatures to find the optimal balance between reaction rate and product stability.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Non-polar solvents are generally preferred.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing the Azide Installation via an Sₙ2 Reaction

A common strategy in Oseltamivir synthesis involves the conversion of a secondary alcohol to an azide with inversion of stereochemistry. Low yields in this step are often traced back to competing elimination reactions.

Problem: Low conversion and significant elimination byproduct in the conversion of an alcohol to an azide.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for Sₙ2 azide installation.

Detailed Protocol: Two-Step Mesylation and Azide Displacement

  • Mesylation (Activation of the Alcohol):

    • Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

    • Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

    • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

  • Azide Displacement:

    • Dissolve the crude mesylate in anhydrous DMF.

    • Add sodium azide (NaN₃) (3.0 eq).

    • Heat the reaction to 50-70 °C and monitor by TLC.

    • Once complete, cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Causality: The conversion of the alcohol to a sulfonate ester (mesylate, tosylate) creates a much better leaving group than the original hydroxyl group. This significantly facilitates the subsequent Sₙ2 attack by the azide nucleophile. Using a polar aprotic solvent like DMF stabilizes the charged nucleophile while not solvating it so strongly as to hinder its reactivity. Lower temperatures are crucial to favor the Sₙ2 pathway, which has a lower activation energy than the competing E2 elimination pathway.

Guide 2: Enhancing the Yield of the Reductive Amination Step

Reductive amination is another cornerstone of amine synthesis. Low conversion can result from imine/enamine instability or inefficient reduction.

Problem: Incomplete reaction or formation of side products during the reductive amination of a ketone with a primary amine.

Troubleshooting Decision Tree:

Caption: Decision tree for optimizing reductive amination.

Detailed Protocol: One-Pot Reductive Amination using STAB

  • Combine the ketone (1.0 eq), amine (1.1 eq), and anhydrous dichloroethane (DCE) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Add acetic acid (AcOH) (1.1 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Stir at room temperature and monitor by LC-MS. The reaction is typically complete within 1-4 hours.

  • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Causality: The formation of the iminium ion intermediate is the rate-limiting step and is acid-catalyzed. However, strong acidic conditions can protonate the starting amine, rendering it non-nucleophilic. Therefore, maintaining a weakly acidic pH is critical. STAB is a particularly effective reagent because it is mild enough not to reduce the starting ketone but is highly reactive towards the protonated iminium ion, leading to a clean and efficient reduction.

Part 3: Quantitative Data Summary

When optimizing a reaction, it is crucial to systematically vary parameters and record the outcomes. Below is a template for tabulating your optimization results.

Table 1: Optimization of Azide Installation (Sₙ2)

EntryLeaving GroupSolventTemp (°C)Time (h)Conversion (%)
1MsO-CH₃CN801245% (Elimination)
2MsO-DMF80670%
3MsO-DMF501295%
4TsO-DMF501292%

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Reference Data & Comparative Studies

Validation

Comparing reactivity of 4-amino-3-bromo-2,5-dihydrofuran-2-one vs 3-amino-2,5-dihydrofuran-2-one

Executive Summary The butenolide (furan-2(5H)-one) scaffold is a privileged structure in medicinal chemistry, agrochemical development, and organic synthesis. When functionalized with amino groups, these rings exhibit un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The butenolide (furan-2(5H)-one) scaffold is a privileged structure in medicinal chemistry, agrochemical development, and organic synthesis. When functionalized with amino groups, these rings exhibit unique electronic properties that dictate their synthetic utility. This guide provides an in-depth comparison of two isomeric amino-butenolides: 4-amino-3-bromo-2,5-dihydrofuran-2-one (a 3-bromotetronamide) and 3-amino-2,5-dihydrofuran-2-one (an α -aminobutenolide) [1]. While both share the 2,5-dihydrofuran-2-one core, the positional isomerism of the amino group fundamentally alters their reactivity—shifting the paradigm from transition-metal-catalyzed cross-coupling to enamine-driven electrophilic functionalization.

Structural and Electronic Analysis

Understanding the reactivity of these two compounds requires a deep dive into their electronic distribution. The position of the amino group relative to the carbonyl core dictates the dominant resonance structures.

4-Amino-3-bromo-2,5-dihydrofuran-2-one (Compound A): This compound features an amino group at the β -position (C4) and a bromine atom at the α -position (C3). This arrangement creates a classic "push-pull" cyclic enaminone system [2]. The lone pair on the C4 nitrogen strongly donates electron density into the π -system, stabilizing the double bond. The presence of the electron-withdrawing carbonyl at C2 and the vinylic bromine at C3 makes the C3-Br bond highly activated for oxidative addition, rendering it an excellent substrate for palladium-catalyzed cross-coupling reactions.

3-Amino-2,5-dihydrofuran-2-one (Compound B): In contrast, this compound places the amino group at the α -position (C3), leaving the β -position (C4) unsubstituted. The lone pair on the C3 nitrogen donates electron density toward C4 via resonance, imparting strong enamine character to the molecule [3]. Consequently, the Highest Occupied Molecular Orbital (HOMO) is largely localized on C4, making this position highly nucleophilic and susceptible to electrophilic attack.

ElectronicSites cluster_A 4-Amino-3-bromo-2,5-dihydrofuran-2-one (3-Bromotetronamide) cluster_B 3-Amino-2,5-dihydrofuran-2-one (α-Aminobutenolide) A_Core Push-Pull Enaminone Core A_C3 C3 Position (Vinylic Bromide) A_Core->A_C3 Activated for Cross-Coupling A_C4 C4 Position (Amino Group) A_Core->A_C4 Electron Donation (Resonance) B_Core Enamine-Like Core B_C3 C3 Position (Amino Group) B_Core->B_C3 Electron Donation (Resonance) B_C4 C4 Position (Unsubstituted) B_Core->B_C4 Highly Nucleophilic (Electrophilic Attack)

Electronic distribution and primary reactive sites of isomeric aminobutenolides.

Comparative Reactivity Profiles & Experimental Workflows

Profile A: Transition-Metal Catalyzed Cross-Coupling (Compound A)

The primary synthetic value of 4-amino-3-bromo-2,5-dihydrofuran-2-one lies in the lability of its C3-Br bond. Because the C4-amino group reduces the electrophilicity of the ring via resonance, direct nucleophilic substitution at C3 is disfavored. Instead, the vinylic bromide is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the rapid assembly of 3-aryl-4-aminofuran-2(5H)-ones, which are potent agrochemicals and antibiofilm agents [1].

Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Amino-3-bromo-2,5-dihydrofuran-2-one

  • Preparation: In an oven-dried Schlenk flask under argon, add 4-amino-3-bromo-2,5-dihydrofuran-2-one (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%) and potassium carbonate (K2CO3) (2.0 equiv).

  • Solvent System: Suspend the mixture in a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Causality Note: The presence of water is crucial for the activation of the boronic acid via the formation of a reactive boronate complex, which facilitates the transmetalation step.

  • Reaction: Heat the mixture to 80°C and stir for 12-16 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1) until the starting material is completely consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-4-aminofuran-2(5H)-one.

Profile B: Electrophilic Functionalization (Compound B)

3-Amino-2,5-dihydrofuran-2-one acts as a cyclic enamine. The electron density pushed from the C3-amino group localizes on the C4 carbon. This makes the C4 position highly reactive towards electrophiles [3]. A classic demonstration of this reactivity is the regioselective electrophilic bromination at C4, which paradoxically yields the structural isomer of Compound A (i.e., 3-amino-4-bromo-2,5-dihydrofuran-2-one).

Protocol 2: Electrophilic Bromination of 3-Amino-2,5-dihydrofuran-2-one

  • Preparation: Dissolve 3-amino-2,5-dihydrofuran-2-one (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice-water bath. Causality Note: Controlling the exothermicity of the halogenation is critical to prevent over-bromination or oxidative degradation of the enamine core.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05 equiv) in small portions over 15 minutes. NBS provides a controlled, low concentration of electrophilic bromine (Br+).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by LC-MS or TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to destroy any unreacted NBS. Extract the aqueous layer with CH2Cl2.

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate. Purify via recrystallization or flash chromatography to isolate 3-amino-4-bromo-2,5-dihydrofuran-2-one.

ReactionPathways cluster_PathA Compound A Reactivity cluster_PathB Compound B Reactivity CompA 4-Amino-3-bromo- 2,5-dihydrofuran-2-one ReagentA Ar-B(OH)2, Pd(PPh3)4 K2CO3, 80°C CompA->ReagentA ProductA 3-Aryl-4-amino- 2,5-dihydrofuran-2-one ReagentA->ProductA CompB 3-Amino- 2,5-dihydrofuran-2-one ReagentB NBS, CH2Cl2 0°C to RT CompB->ReagentB ProductB 3-Amino-4-bromo- 2,5-dihydrofuran-2-one ReagentB->ProductB

Divergent synthetic workflows for Compound A and Compound B.

Comparative Data Table

Parameter4-Amino-3-bromo-2,5-dihydrofuran-2-one (A)3-Amino-2,5-dihydrofuran-2-one (B)
Amino Position C4 ( β -position)C3 ( α -position)
Electronic Character Push-Pull EnaminoneCyclic Enamine
Primary Reactive Site C3 (Vinylic Bromide)C4 (Nucleophilic Carbon)
Dominant Reaction Type Pd-Catalyzed Cross-CouplingElectrophilic Addition/Substitution
Typical Reagents Arylboronic acids, Pd(0) catalystsNBS, Aldehydes (Knoevenagel)
Biological Applications Antibiofilm agents, AgrochemicalsAnti-HCV agents, Enzyme inhibitors

Mechanistic Insights

The divergent reactivity of these two scaffolds is a textbook example of how regiochemistry dictates molecular orbital energies.

In Compound A , the nitrogen lone pair is conjugated with the carbonyl group through the C3=C4 double bond. This extended conjugation lowers the energy of the LUMO, stabilizing the molecule. The C3-Br bond, while part of this conjugated system, is orthogonal to the π -system during the oxidative addition step of the palladium catalytic cycle. The electron-donating nature of the C4-amino group actually facilitates the oxidative addition of Pd(0) into the C3-Br bond by increasing the electron density of the alkene, making the transition state more stable [2].

In Compound B , the nitrogen lone pair is conjugated directly with the C4 carbon. The resonance structure where a negative charge resides on C4 is highly stable, significantly raising the energy of the HOMO at this specific atom. When an electrophile like Br+ (from NBS) is introduced, the HOMO of Compound B attacks the LUMO of the electrophile exclusively at C4, leading to rapid and regioselective functionalization [3].

References

  • Synthesis and medicinal chemistry of tetronamides: Promising agrochemicals and antitumoral compounds. Bioorganic & Medicinal Chemistry. 1

  • Synthesis of 3-bromotetronamides via amination of 3,4-dibromofuran-2(5H)-one. Journal of the Brazilian Chemical Society (SciELO). 2

  • 3-Amino-2(5H)furanones as inhibitors of subgenomic hepatitis C virus. Bioorganic & Medicinal Chemistry Letters. 3

Sources

Comparative

Structural Validation of 4-Amino-3-bromo-2,5-dihydrofuran-2-one: A Comparative Guide to NMR Spectroscopy and Orthogonal Modalities

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing closely related regioisomers in heterocyclic synthesis. When developing mucobromic acid derivatives—specifically 4-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing closely related regioisomers in heterocyclic synthesis. When developing mucobromic acid derivatives—specifically 4-amino-3-bromo-2,5-dihydrofuran-2-one—confirming the exact positioning of the amino and bromo substituents on the furan-2(5H)-one core is paramount. A simple mass confirmation is insufficient; the biological and chemical reactivity of the 3-amino-4-bromo isomer is vastly different.

This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities (HRMS, FT-IR, and XRD) for the structural validation of this brominated furanone. By examining the causality behind our experimental choices, we establish a self-validating analytical workflow that ensures absolute structural certainty.

The Analytical Challenge: Regiochemistry in Push-Pull Systems

The 2,5-dihydrofuran-2-one ring is a highly conjugated system. The presence of a carbonyl (C2), a halogen (C3), and an amino group (C4) creates a "push-pull" electronic environment. The amino group donates electron density via resonance, while the bromine and carbonyl withdraw it via induction and resonance. This complex electronic interplay makes predictive 1D chemical shift models unreliable, necessitating empirical, connectivity-based validation to avoid false positives.

Modality Comparison: NMR vs. Alternatives

To establish a robust validation framework, we must compare the capabilities of standard analytical techniques for this specific class of molecules.

Table 1: Comparison of Analytical Modalities for Furanone Validation

Analytical TechniquePrimary Data YieldRegiochemistry ResolutionSample RecoveryOperational Complexity
1D/2D NMR Atomic connectivity, electronic environmentHigh (Unambiguous via HMBC) Non-destructiveModerate
HRMS (ESI-TOF) Exact mass, isotopic formulaLow (Cannot distinguish isomers)DestructiveLow
FT-IR Functional groups (C=O, N-H)Low (Overlapping fingerprint regions)Non-destructiveLow
X-Ray Crystallography Absolute 3D spatial arrangementHigh (Absolute certainty)Non-destructiveVery High (Requires single crystals)

Analysis: While High-Resolution Mass Spectrometry (HRMS) perfectly confirms the presence of one bromine atom via the characteristic 1:1 ratio of the M and M+2 isotopic peaks, and FT-IR confirms the lactone carbonyl (~1740 cm⁻¹) and primary amine (~3300-3400 cm⁻¹), neither can definitively place the substituents at C3 versus C4. X-ray crystallography provides absolute proof but is severely bottlenecked by the need for high-quality single crystals. Multidimensional NMR (specifically HMBC) emerges as the optimal balance of throughput and absolute regiochemical resolution.

Deep Dive: NMR Spectroscopy as the Gold Standard

The core of our validation relies on the 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment, which detects long-range (typically ²J and ³J) couplings between protons and carbons [1].

  • The Causality of Solvent Choice: We utilize DMSO-d6 rather than CDCl3. The primary amine (-NH2) protons are exchangeable. In CDCl3, trace moisture or acidic impurities cause rapid exchange, broadening the signal into the baseline. DMSO-d6 strongly hydrogen-bonds with the amine protons, slowing the exchange rate and yielding a distinct, integrable broad singlet (around δ 7.5 - 8.0 ppm), which is critical for mass balance verification.

  • ¹H NMR Signatures: The C5 methylene protons (-CH2-) appear as a distinct singlet around δ 4.7 ppm[2].

  • ¹³C NMR Signatures: The chemical shifts are heavily influenced by the push-pull system. C2 (carbonyl) appears ~167 ppm. C4 (enamine carbon) is highly deshielded by the nitrogen resonance (~155 ppm), while C3 (alpha to carbonyl, attached to Br) appears unusually shielded for an sp² carbon (~85-95 ppm) due to the strong electron donation from the adjacent amino group.

  • The HMBC Linchpin: The definitive proof of the 4-amino-3-bromo structure comes from the C5 protons. In the HMBC spectrum, the C5-H2 protons (δ 4.7) will show a strong ³J correlation to the C4 carbon (~155 ppm) and a weaker ²J correlation to C3 (~90 ppm). If the structure were the 3-amino-4-bromo isomer, the carbon chemical shifts would invert relative to the C5 proton correlations.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system: each step acts as a quality control gate for the next.

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the purified 4-amino-3-bromo-2,5-dihydrofuran-2-one in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS.

  • Rationale: High concentration ensures sufficient signal-to-noise (S/N) for quaternary carbons. DMSO-d6 prevents rapid exchange of the primary amine protons, allowing them to be observed and integrated.

Step 2: 1D ¹H Acquisition

  • Action: Acquire a standard ¹H spectrum (e.g., 16 scans, 400 or 500 MHz).

  • Rationale: Verify the integration ratio. The C5-H2 (2H) to -NH2 (2H) should be exactly 1:1, confirming the integrity of the furanone ring before proceeding to longer experiments.

Step 3: 1D ¹³C{¹H} Acquisition

  • Action: Acquire a proton-decoupled ¹³C spectrum.

  • Rationale: Set the relaxation delay (D1) to at least 2-3 seconds. Quaternary carbons (C2, C3, C4) in furanones lack attached protons for efficient dipole-dipole relaxation; a short D1 will artificially suppress their signals, leading to missing peaks.

Step 4: 2D HSQC and HMBC Acquisition

  • Action: Run an HSQC to explicitly link the δ 4.7 ppm protons to the C5 carbon (~72 ppm). Then, run an HMBC optimized for an 8 Hz long-range coupling constant.

  • Rationale: The HSQC eliminates ambiguity about direct attachments. The HMBC maps the correlations from C5-H2 to the quaternary carbons C3 and C4, locking in the final regiochemistry.

Validation Workflow Visualization

ValidationWorkflow Start Synthesized Compound (Unknown Regioisomer) HRMS HRMS Analysis (Isotope Pattern) Start->HRMS IR FT-IR Spectroscopy (Functional Groups) Start->IR NMR NMR Spectroscopy (Core Structure) Start->NMR Br_Confirm 1:1 M/M+2 Peak Confirms 1x Bromine HRMS->Br_Confirm FG_Confirm Lactone C=O & N-H Stretches Confirmed IR->FG_Confirm NMR_1D 1H & 13C 1D NMR (Proton/Carbon Count) NMR->NMR_1D Final Validated Structure: 4-amino-3-bromo- 2,5-dihydrofuran-2-one Br_Confirm->Final FG_Confirm->Final NMR_2D 2D HMBC & HSQC (Connectivity) NMR_1D->NMR_2D Regio_Confirm HMBC: C5-H to C3/C4 Confirms Regiochemistry NMR_2D->Regio_Confirm Regio_Confirm->Final

Fig 1: Multi-modal analytical workflow for the absolute structural validation of brominated furanones.

References
  • Title: A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica Source: Journal of Analytical Methods in Chemistry URL: [Link]

  • Title: Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d Source: Molbank (MDPI) URL: [Link]

Validation

Mass Spectrometry and HPLC Validation of CAS 1422514-56-4 Purity: A Comparative Guide

As drug development pipelines increasingly incorporate complex, low-molecular-weight halogenated building blocks, the analytical demands for rigorous purity validation have escalated. CAS 1422514-56-4 (4-amino-3-bromo-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly incorporate complex, low-molecular-weight halogenated building blocks, the analytical demands for rigorous purity validation have escalated. CAS 1422514-56-4 (4-amino-3-bromo-2,5-dihydrofuran-2-one) presents a unique analytical challenge[1]. Structurally, it is a highly polar, brominated lactone featuring a primary amine. Its polarity limits the efficacy of traditional chromatographic methods, while its lactone ring introduces stability concerns in aqueous environments.

This guide objectively compares high-performance liquid chromatography (HPLC) methodologies—specifically Reversed-Phase (RP-HPLC) versus Hydrophilic Interaction Liquid Chromatography (HILIC)—and details a self-validating electrospray ionization tandem mass spectrometry (ESI-MS/MS) protocol for the absolute purity determination of CAS 1422514-56-4.

Chromatographic Strategies: RP-HPLC vs. HILIC

The primary failure point in the purity validation of small, polar amines like CAS 1422514-56-4 is poor chromatographic retention.

The Mechanistic Failure of RP-HPLC

In traditional RP-HPLC (using a C18 stationary phase), retention is driven by hydrophobic partitioning. Because CAS 1422514-56-4 is highly hydrophilic (driven by the lactone oxygen atoms and the primary amine), it exhibits minimal interaction with the C18 carbon chains. Consequently, the compound elutes near the void volume ( t0​ ). This co-elution with the solvent front causes severe ion suppression in the mass spectrometer and masks early-eluting polar impurities.

The HILIC Advantage

HILIC is fundamentally superior for this analyte[2]. HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). Retention occurs via partitioning into a water-enriched layer immobilized on the stationary phase surface, combined with electrostatic interactions[3].

  • Causality of Signal Enhancement: The high acetonitrile concentration required for HILIC elution dramatically improves droplet desolvation in the ESI source, frequently yielding a 10- to 50-fold increase in MS sensitivity compared to the highly aqueous mobile phases required to retain polar compounds in RP-HPLC.

Quantitative Comparison of Chromatographic Parameters
ParameterRP-HPLC (C18)HILIC (Zwitterionic)Analytical Impact
Mobile Phase A Water + 0.1% Formic AcidWater + 10 mM Ammonium FormateHILIC buffer controls amine ionization state.
Mobile Phase B Acetonitrile + 0.1% FAAcetonitrile + 0.1% FAHigh organic in HILIC boosts MS desolvation.
Initial Gradient 5% B (Highly Aqueous)95% B (Highly Organic)Prevents lactone hydrolysis during HILIC runs.
Retention Factor ( k ) < 0.5 (Poor)> 3.0 (Excellent)HILIC separates analyte from the solvent front.
Peak Symmetry Tailing (Amine interaction)GaussianImproved integration accuracy in HILIC.

Mass Spectrometry Validation: A Self-Validating Isotopic System

To ensure absolute trustworthiness in the purity data, the MS protocol must be self-validating. CAS 1422514-56-4 contains a single bromine atom, which provides a distinct, naturally occurring isotopic signature: 79Br and 81Br exist in a nearly 1:1 ratio (50.69% to 49.31%).

By operating the mass spectrometer in Positive Electrospray Ionization (ESI+) mode, the primary amine is readily protonated, yielding the [M+H]+ adduct[4].

The Isotopic Validation Logic

Instead of relying on a single mass transition, the protocol mandates monitoring the Multiple Reaction Monitoring (MRM) transitions for both isotopologues. If an impurity co-elutes with the target peak, it will distort the 1:1 isotopic ratio. Therefore, confirming the 79Br/81Br ratio acts as an internal, self-validating check for peak purity.

Optimized MRM Transitions
Precursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Mechanistic Assignment
177.95 ( 79Br )160.9515Loss of NH3​ (-17 Da)
179.95 ( 81Br )162.9515Loss of NH3​ (-17 Da)
177.95 ( 79Br )149.9525Loss of CO (-28 Da) from lactone
179.95 ( 81Br )151.9525Loss of CO (-28 Da) from lactone

Step-by-Step Experimental Protocol

To maintain scientific integrity, the following protocol minimizes the risk of artifact generation (such as lactone ring-opening hydrolysis) during sample preparation.

Step 1: Aprotic Sample Preparation

  • Accurately weigh 1.0 mg of CAS 1422514-56-4 standard.

  • Dissolve immediately in 1.0 mL of LC-MS grade anhydrous Acetonitrile. Crucial Causality: Avoid aqueous or basic diluents at this stage, as furan-2-one lactones are susceptible to hydrolysis, which would artificially lower the calculated purity.

  • Sonicate for 2 minutes at 4°C to ensure complete dissolution without thermal degradation.

  • Dilute the stock solution to a working concentration of 10 µg/mL using Acetonitrile/Water (90:10, v/v) containing 0.1% Formic Acid. This matches the initial HILIC mobile phase conditions, preventing peak distortion upon injection.

Step 2: HILIC-MS/MS Acquisition

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 95% B (Acetonitrile). Hold for 1 minute, ramp to 50% B over 6 minutes, hold for 2 minutes, and re-equilibrate at 95% B for 4 minutes.

  • Source Parameters: Capillary voltage at 3.5 kV, Desolvation temperature at 350°C.

Step 3: Data Analysis & Purity Calculation

  • Extract the chromatograms for the primary transitions (m/z 178 161 and m/z 180 163).

  • Integrate the peak areas. Calculate the isotopic ratio: Area(178)/Area(180) . A valid, pure peak must yield a ratio between 1.00 and 1.05.

  • Calculate final purity by dividing the target compound's Total Ion Chromatogram (TIC) area by the total area of all integrated peaks (excluding the solvent front).

Analytical Workflow Visualization

The following diagram maps the logical decision tree and experimental workflow, highlighting why HILIC combined with isotopic profiling provides the most robust purity validation.

G Start CAS 1422514-56-4 Sample Prep (Aprotic Solvent) Split Chromatographic Separation Start->Split Injection HILIC HILIC (Preferred) High Retention & MS Signal Split->HILIC Optimal Path RPHPLC RP-HPLC (C18) Poor Retention & Desolvation Split->RPHPLC Sub-optimal MS ESI-MS/MS (Positive Mode) [M+H]+ Detection HILIC->MS High Organic Mobile Phase RPHPLC->MS High Aqueous Mobile Phase Iso Bromine Isotope Check 79Br (m/z 178) / 81Br (m/z 180) MS->Iso Isotopic Profiling Frag MRM Transitions Loss of NH3 (-17 Da) MS->Frag Fragmentation Purity Final Purity Validation >99% Target Confirmed Iso->Purity ~1:1 Ratio Confirmed Frag->Purity Transitions Confirmed

Analytical workflow for the purity validation of CAS 1422514-56-4 comparing HILIC and RP-HPLC.

References

  • Title: 4-amino-3-bromo-2,5-dihydrofuran-2-one — Chemical Substance Information Source: NextSDS URL
  • Title: 4-amino-3-bromo-2,5-dihydrofuran-2-one (C4H4BrNO2)
  • Source: PubMed Central (PMC)
  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC)

Sources

Comparative

A Comparative Guide to 4-Amino-3-bromo-2,5-dihydrofuran-2-one and Halogenated Furanones in Organic Synthesis

The 2(5H)-furanone skeleton is a privileged pharmacophore found in numerous natural products, marine fimbrolides, and synthetic therapeutics. Among this class, halogenated furanones have garnered significant attention fo...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2(5H)-furanone skeleton is a privileged pharmacophore found in numerous natural products, marine fimbrolides, and synthetic therapeutics. Among this class, halogenated furanones have garnered significant attention for their potent antimicrobial, anticancer, and quorum-sensing (QS) inhibitory properties.

This guide provides an objective, data-driven comparison between 4-amino-3-bromo-2,5-dihydrofuran-2-one (a highly stable, mono-halogenated, amino-substituted derivative) and traditional dihalogenated precursors like Mucobromic Acid (MBA), Mucochloric Acid (MCA), and 3,4-dibromo-2(5H)-furanone. Designed for synthetic chemists and drug development professionals, this analysis evaluates their structural reactivity, synthetic utility, and biological applications.

Structural and Mechanistic Profiling

The reactivity of halogenated furanones is dictated by the highly electrophilic nature of the conjugated α,β -unsaturated lactone system.

Traditional dihalofuranones, such as [1], possess two labile halogen atoms at the C3 and C4 positions, alongside a hydroxyl group at C5. This configuration allows them to exist in a ring-chain tautomeric equilibrium with their acyclic forms, making them highly reactive but often leading to poor regioselectivity and hydrolytic instability during complex functionalization.

In contrast, 4-amino-3-bromo-2,5-dihydrofuran-2-one represents a strategically deactivated scaffold. The introduction of an amino group at the C4 position fundamentally alters the electronic landscape of the molecule:

  • Resonance Stabilization: The lone pair on the C4-nitrogen donates electron density into the α,β -unsaturated system, significantly reducing the electrophilicity of the C4 carbon and stabilizing the lactone ring against hydrolytic opening.

  • Regioselective Handles: While C4 is rendered inert to further nucleophilic attack, the C3 position retains its bromine atom, serving as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Synthesis_Workflow MBA Mucobromic Acid (MBA) (Highly Reactive Precursor) Dibromo 3,4-Dibromo-2(5H)-furanone (Intermediate Scaffold) MBA->Dibromo Acetalization / Protection AminoBromo 4-Amino-3-bromo-2(5H)-furanone (Stable Target Scaffold) Dibromo->AminoBromo Amine, KF, THF (Addition-Elimination) CrossCoupled C3-Arylated Furanone (Suzuki-Miyaura Product) AminoBromo->CrossCoupled Ar-B(OH)2, Pd(PPh3)4 (Cross-Coupling)

Caption: Synthetic workflow from Mucobromic Acid to C3-arylated 4-amino-3-bromo-2(5H)-furanones.

Comparative Performance Data

The following table synthesizes quantitative and qualitative data comparing the performance of 4-amino-3-bromo-2,5-dihydrofuran-2-one against alternative halogenated furanones in synthetic workflows.

Property / Scaffold4-Amino-3-bromo-2,5-dihydrofuran-2-oneMucobromic Acid (MBA)Mucochloric Acid (MCA)3,4-Dibromo-2(5H)-furanone
C3 Reactivity High (Oxidative Addition / Cross-coupling)High (Nucleophilic Substitution)High (Nucleophilic Substitution)High (Cross-coupling)
C4 Reactivity Inert (Electronically deactivated)High (Nucleophilic attack)High (Nucleophilic attack)High (Nucleophilic attack)
Aqueous Stability High (Resonance stabilized)Low (Ring-chain tautomerism)Low (Ring-chain tautomerism)Moderate
Primary Utility Stable Pharmacophore / QS InhibitorVersatile Building BlockVersatile Building BlockFimbrolide Analog Scaffold
Typical Yields 64–86% (Addition-Elimination)40–60% (Direct substitution)45–55% (Direct substitution)50–70% (Cross-coupling)

Experimental Methodologies & Workflows

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and downstream functionalization of 4-amino-3-bromo-2,5-dihydrofuran-2-one derivatives. These workflows are designed as self-validating systems.

Protocol A: Regioselective Synthesis via Michael Addition-Elimination

This protocol outlines the synthesis of 5-alkoxy-4-amino-3-bromo-2(5H)-furanones from 3,4-dibromo precursors, utilizing a mild base to prevent lactone degradation, as established by [2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3,4-dibromo-5-alkoxy-2(5H)-furanone in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of anhydrous Potassium Fluoride (KF) to the solution.

    • Causality: KF acts as a mild, non-nucleophilic base. It facilitates the deprotonation of the incoming amine during the Michael addition-elimination sequence. Unlike stronger bases (e.g., NaOH or KOH), KF prevents the hydrolytic cleavage of the sensitive lactone ring.

  • Amine Addition: Slowly add 1.1 equivalents of the desired primary or secondary amine. Stir the mixture at 40°C for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material and the emergence of a highly UV-active spot indicates the formation of the conjugated amino-bromo system.

  • Workup & Confirmation: Filter the mixture to remove KF salts, concentrate under reduced pressure, and purify via flash chromatography. Confirm regioselectivity via 13 C NMR; the C4 carbon will shift significantly upfield due to the electron-donating resonance of the amino group, while C3 remains deshielded.

Protocol B: Palladium-Catalyzed C3 Functionalization

The C3 bromine atom serves as a prime candidate for Suzuki-Miyaura cross-coupling to generate 3-aryl-4-amino furanones.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 4-amino-3-bromo-2,5-dihydrofuran-2-one (1.0 eq), aryl boronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

  • Solvent Degassing: Add a mixture of Toluene/Water (4:1 v/v). Degas the solvent mixture via three freeze-pump-thaw cycles.

    • Causality: The amino group at C4 heavily donates electron density into the ring, deactivating C4 but leaving the C3-C(Br) bond primed for oxidative addition. Degassing is critical to prevent the oxidation of the Pd(0) catalyst and the electron-rich furanone substrate.

  • Catalyst Addition: Add 5 mol% of Pd(PPh3​)4​ under nitrogen flow. Heat the reaction to 80°C for 12 hours.

  • Self-Validation (Post-Process): Perform GC-MS on the crude mixture to confirm the mass shift corresponding to the loss of bromine (-79 Da) and the addition of the aryl group. The preservation of the lactone carbonyl stretch ( 1750 cm −1 ) in FTIR validates that the ring remained intact during the basic cross-coupling conditions.

Biological Applications: Quorum Sensing & Cytotoxicity

Halogenated furanones, particularly brominated derivatives, are recognized for their ability to disrupt bacterial communication. [3] demonstrated that halogenated furanones act as potent inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi.

Furthermore, the structural tuning of the C4 position with an amino group and the C3 position with halogens or aryl groups has been shown to modulate cytotoxicity against human cancer cell lines, as evaluated by [4]. The 4-amino-3-bromo scaffold provides a stable geometry that mimics the autoinducer signals, binding covalently to the LuxS enzyme.

Quorum_Sensing LuxS LuxS Enzyme (AI-2 Synthase) AI2 Autoinducer-2 (AI-2) Signaling Molecule LuxS->AI2 Catalyzes Synthesis Biofilm Biofilm Formation & Bacterial Virulence AI2->Biofilm Induces Phenotype Furanone 4-Amino-3-bromo-furanone (QS Inhibitor) Inhibition Covalent Binding (Enzyme Inactivation) Furanone->Inhibition Electrophilic Attack Inhibition->LuxS Blocks Activity

Caption: Mechanism of quorum sensing inhibition by halogenated furanones via LuxS inactivation.

References

  • Żurawska, K., Byczek-Wyrostek, A., Kasprzycka, A., & Walczak, K. (2024). "3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules." Molecules, 29(21), 5149. Available at:[Link]

  • Xue, F., Li, J., Wang, Z., & Li, D. (2013). "Synthesis of 5-alkoxy-4-amino-3-bromo-2(5H)-furanones containing benzene rings." Research on Chemical Intermediates, 39, 1153–1168. Available at:[Link]

  • Lyons, T. A., Gahan, C. G. M., & O'Sullivan, T. P. (2022). "Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi." Future Medicinal Chemistry, 14(16). Available at:[Link]

  • Castro-Torres, V. A., Jacobo-Herrera, N. J., Díaz-Sánchez, L., Rocha-Zavaleta, L., García-López, P., & Martínez-Vázquez, M. (2020). "Synthesis and cytotoxic evaluation of halogenated furanones." Monatshefte für Chemie - Chemical Monthly, 151, 1841–1849. Available at:[Link]

Validation

A Senior Application Scientist's Guide to Chemoselective Reductions in the Synthesis of Brominated Furanones

Topic: Comparative Analysis of Reducing Agents for the Synthesis and Modification of 4-Amino-3-bromo-2,5-dihydrofuran-2-one and Related Scaffolds Authored For: Researchers, Scientists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Comparative Analysis of Reducing Agents for the Synthesis and Modification of 4-Amino-3-bromo-2,5-dihydrofuran-2-one and Related Scaffolds

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reduction in Furanone Synthesis

The 2(5H)-furanone ring, particularly when substituted with functionalities like halogens and amino groups, represents a privileged scaffold in medicinal chemistry. Molecules such as 4-amino-3-bromo-2,5-dihydrofuran-2-one are foundational structures in the development of novel therapeutic agents, exhibiting promising antibiotic and antitumor activities.[1][2][3] The synthesis and subsequent derivatization of these valuable compounds are not trivial pursuits; they hinge on the precise and strategic application of chemical transformations. Among the most critical of these are reduction reactions.

The challenge lies in the inherent poly-functionality of these molecules. A typical brominated furanone substrate presents multiple sites susceptible to reduction: the lactone carbonyl, the carbon-bromine bond, and potentially a carbon-carbon double bond. Achieving a desired transformation without affecting other parts of themolecule—a concept known as chemoselectivity—is paramount. An ill-chosen reducing agent can lead to a cascade of unwanted side reactions, resulting in low yields, complex purification challenges, and the ultimate failure of the synthetic route.

This guide provides a comparative analysis of key reducing agents used in the context of brominated furanone chemistry. We will move beyond a simple recitation of protocols to delve into the mechanistic rationale behind reagent selection. This analysis is structured around two pivotal and distinct transformations: the partial reduction of the lactone carbonyl to a lactol and the reductive cleavage of the carbon-bromine bond (debromination). By understanding the unique capabilities and limitations of each reagent, researchers can make informed, causality-driven decisions to advance their synthetic programs.

Part 1: Partial Reduction of the Lactone Carbonyl to Lactols

The conversion of a lactone to a lactol (a cyclic hemiacetal) is a delicate operation. The goal is to add a single hydride equivalent to the carbonyl carbon, stopping the reaction before a second hydride addition occurs, which would lead to the corresponding diol. This transformation is crucial for subsequent modifications at the former carbonyl carbon.

Featured Reagent: Diisobutylaluminium Hydride (DIBAL-H)

Expertise & Rationale: Diisobutylaluminium Hydride (DIBAL-H) is the preeminent reagent for the partial reduction of esters and lactones to aldehydes and lactols, respectively.[4][5][6][7] Its efficacy stems from a combination of steric bulk and its nature as an electrophilic (Lewis acidic) reducing agent.[5] Unlike nucleophilic hydrides such as lithium aluminum hydride (LiAlH₄), which readily reduce lactones to diols, DIBAL-H allows for precise control.

The key to this control is temperature. At low temperatures, typically -78 °C, the reaction proceeds through the formation of a relatively stable tetrahedral intermediate coordinated to the aluminum center.[6][8] This intermediate is "frozen" in place, preventing the elimination of the alkoxy group and subsequent over-reduction.[8] Only upon aqueous workup does this complex collapse to reveal the desired lactol product.

Reaction Mechanism: DIBAL-H Reduction of a Lactone

The mechanism involves initial Lewis acid-base coordination of the aluminum atom to the carbonyl oxygen, which activates the carbonyl group towards hydride attack. This is followed by the intramolecular delivery of a hydride to the carbonyl carbon.

DIBAL_Mechanism cluster_0 1. Coordination & Hydride Transfer (-78 °C) cluster_1 2. Aqueous Workup Lactone R-C(=O)O-R' Intermediate R-C(O⁻-Al⁺(i-Bu)₂)H-O-R' Lactone->Intermediate + (i-Bu)₂AlH DIBALH (i-Bu)₂AlH Intermediate_w R-C(O⁻-Al⁺(i-Bu)₂)H-O-R' Lactol R-CH(OH)-O-R' Intermediate_w->Lactol + H₃O⁺

Caption: DIBAL-H reduction mechanism proceeds via a stable tetrahedral intermediate.

Experimental Protocol: General Procedure for DIBAL-H Reduction of a Brominated Furanone

Trustworthiness Note: DIBAL-H is pyrophoric and reacts violently with water. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the brominated furanone substrate (1.0 eq.) in anhydrous toluene (or DCM/THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition to prevent over-reduction.[8]

  • Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes or toluene, 1.1-1.2 eq.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: While maintaining the temperature at -78 °C, slowly add methanol (approx. 1 mL per mmol of DIBAL-H) to quench the excess reagent. A gas evolution will be observed.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until two clear layers form. This step chelates the aluminum salts, simplifying the workup.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude lactol can then be purified by flash column chromatography on silica gel.

Data Presentation: Comparative Performance of Lactone Reducing Agents

Reducing AgentEquivalentsTemperatureTypical Yield (Lactol)Typical Yield (Diol)Selectivity & Key Insights
DIBAL-H 1.1 - 1.2-78 °C>90%<5%Excellent. The gold standard for partial reduction. Strict temperature control is essential for selectivity.[7][8]
LiAlH₄ >1.00 °C to RT<5%>90%Poor. Highly reactive nucleophilic hydride. Over-reduction to the diol is nearly impossible to prevent.
NaBH₄ >2.0RT to Reflux<10%VariableVery Poor/Unreactive. Generally too mild to reduce lactones efficiently.[9][10] Harsh conditions (e.g., refluxing methanol) may force some reduction, but it is slow and often incomplete.[9]

Part 2: Reductive Dehalogenation (Debromination)

Removing a bromine atom from the furanone core is a common strategy to create synthetic diversity. This requires a reagent that can selectively cleave a C-Br bond while preserving the lactone and other functionalities. We will compare a classic radical-based method with a modern catalytic approach.

Featured Reagent 1: Tri-n-butyltin Hydride ((n-Bu)₃SnH)

Expertise & Rationale: For decades, tri-n-butyltin hydride has been the go-to reagent for the reductive dehalogenation of alkyl halides.[11] The reaction proceeds via a radical chain mechanism under mild, neutral conditions, making it compatible with a wide array of sensitive functional groups, including lactones.[11][12] Its effectiveness is driven by the favorable thermodynamics of forming a strong Sn-Br bond at the expense of a weaker Sn-H bond.[12]

Reaction Mechanism: Radical-Mediated Debromination

The process is initiated by a radical initiator like AIBN, which generates the key tributyltin radical. This radical then propagates a chain reaction.

Bu3SnH_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN R_dot R_dot AIBN->R_dot Δ or hν Bu3Sn_dot Bu3Sn_dot R_dot->Bu3Sn_dot + Bu₃SnH - R-H Bu3Sn_dot_prop Bu₃Sn• Furanone_dot Furanone• Bu3Sn_dot_prop->Furanone_dot + Furanone-Br - Bu₃SnBr Furanone_Br Furanone-Br Furanone_H Furanone-H Furanone_dot->Furanone_H + Bu₃SnH Furanone_H->Bu3Sn_dot_prop - regenerates Bu₃Sn•

Caption: Radical chain mechanism for debromination with (n-Bu)₃SnH.

Experimental Protocol: General Procedure for (n-Bu)₃SnH Debromination

Trustworthiness Note: Organotin compounds are toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment.[11] Post-reaction purification must be rigorous to remove tin byproducts.

  • Preparation: To a round-bottom flask, add the brominated furanone (1.0 eq.), a radical initiator such as AIBN (0.1-0.2 eq.), and anhydrous, degassed toluene.

  • Reagent Addition: Add tri-n-butyltin hydride (1.1-1.5 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere.[12]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. The primary challenge is removing the non-polar Bu₃SnBr byproduct. This can often be achieved by partitioning the crude residue between acetonitrile and hexane (the tin salts are more soluble in hexane) or by flash chromatography on silica gel, sometimes with a KF workup to precipitate tin fluorides.

Featured Reagent 2: Catalytic Hydrogenation (Pd/C)

Expertise & Rationale: Catalytic hydrogenation offers a "greener" and less toxic alternative to tin hydrides. In this process, a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), facilitates the reaction between hydrogen gas (or a hydrogen transfer source) and the substrate. This method is effective for the hydrogenolysis of carbon-halogen bonds.[13] A key consideration is selectivity; standard Pd/C catalysts can also reduce carbon-carbon double bonds, which may be undesirable depending on the substrate.[14][15] However, specialized catalysts or additives can often be used to enhance selectivity.

Experimental Workflow: Catalytic Hydrogenolysis

The process involves bringing the substrate and hydrogen source together on the surface of the metal catalyst.

Hydrog_Workflow Start Furanone-Br in Solvent (e.g., EtOAc, EtOH) Catalyst Add Pd/C Catalyst Start->Catalyst H2_Source Introduce H₂ Source (H₂ gas balloon or Transfer Agent like HCOOH) Catalyst->H2_Source Reaction Stir at RT (Monitor Pressure Uptake) H2_Source->Reaction Filtration Filter through Celite® to Remove Catalyst Reaction->Filtration Product Concentrate Filtrate to Obtain Furanone-H Filtration->Product

Caption: General experimental workflow for catalytic debromination.

Experimental Protocol: General Procedure for Catalytic Debromination

  • Preparation: In a hydrogenation flask, dissolve the brominated furanone (1.0 eq.) in a suitable solvent (e.g., ethyl acetate, ethanol, or methanol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% Pd) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions). For more robust reactions, a Parr hydrogenator may be used.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often clean enough for subsequent steps, but can be purified by chromatography if necessary.

Data Presentation: Comparative Performance of Debromination Agents

FeatureTri-n-butyltin Hydride ((n-Bu)₃SnH)Catalytic Hydrogenation (Pd/C)
Mechanism Free Radical Chain[11]Heterogeneous Catalysis[14]
Selectivity Excellent. Highly selective for C-X bonds. Does not reduce C=C or C=O bonds.Variable. Can also reduce C=C bonds. Selectivity depends on catalyst, solvent, and substrate.[15]
Conditions Thermal (80-110 °C) with initiator.Room temperature, H₂ atmosphere (1 atm to higher pressures).
Yield Generally high (>85%).Generally high (>80%), but can be lower if side reactions occur.
Safety & Handling High Toxicity. Organotin compounds are toxic and require careful handling and waste disposal.[11]Greener. Avoids toxic metal hydrides. H₂ gas is flammable. Catalyst can be pyrophoric.
Workup Difficult. Removal of tin byproducts can be challenging.Simple. Catalyst is removed by simple filtration.

Conclusion and Recommendations

The strategic selection of a reducing agent is a critical decision point in the synthesis of complex molecules like 4-amino-3-bromo-2,5-dihydrofuran-2-one. A thorough understanding of the underlying mechanisms and practical considerations for each reagent empowers the researcher to navigate the synthetic landscape effectively.

Key Recommendations:

  • For the selective partial reduction of a lactone to a lactol: DIBAL-H is the unparalleled reagent of choice. Success is contingent on rigorous adherence to anhydrous conditions and, most importantly, maintaining a reaction temperature of -78 °C to prevent over-reduction.

  • For highly selective reductive debromination: Tri-n-butyltin hydride ((n-Bu)₃SnH) with a radical initiator offers excellent chemoselectivity and reliability, preserving carbonyls and C=C double bonds. However, its use must be weighed against the significant toxicity of organotin compounds and the associated purification challenges.

  • For a greener and operationally simpler debromination: Catalytic hydrogenation with Pd/C is a powerful alternative. It avoids toxic reagents and features a straightforward workup. Researchers must, however, conduct preliminary small-scale experiments to assess the potential for undesired reduction of other functional groups, particularly alkenes, within their specific substrate.

By leveraging this comparative analysis, scientists and drug development professionals can design more robust, efficient, and selective synthetic routes toward novel furanone-based therapeutics.

References

  • Vertex AI Search. (n.d.). DIBAL-H Reduction - Organic Synthesis. Retrieved March 27, 2026.
  • Wikipedia. (2024). Diisobutylaluminium hydride. Retrieved March 27, 2026.
  • Filo. (2025). Explain the application of tributyltin hydride in the reduction of halide. Retrieved March 27, 2026.
  • OrgoSolver. (n.d.). Ester to Aldehyde (DIBAL-H, -78 C). Retrieved March 27, 2026.
  • Chemistry LibreTexts. (2022). III. Radical Reactions. Retrieved March 27, 2026.
  • Paquette, L. A., Birnberg, G. H., Clardy, J., & Parkinson, B. (1973). Stereoselective 1,4 bromination of semibullvalene and tri-n-butyltin hydride reduction of the dibromide.
  • UT Southwestern Medical Center. (n.d.). Reductions - Ready Lab. Retrieved March 27, 2026.
  • Ono, N., Kaji, A., & Tanaka, K. (1986). Reduction of substituted nitro compounds with tri-n-butyltin hydride. Journal of the Chemical Society, Perkin Transactions 1, 193-197.
  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved March 27, 2026.
  • Iacono, M., et al. (2018).
  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Retrieved March 27, 2026.
  • Wikipedia. (2024). Sodium borohydride. Retrieved March 27, 2026.
  • Hajos, A. (1979). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Elsevier.
  • Pearson. (n.d.). Tributyltin hydride (Bu3SnH) is used synthetically to reduce... Retrieved March 27, 2026.
  • Nielsen, S. F., et al. (1999). Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Part Two: Construction of a library of 4-amino-5-alkoxy-2(5H)-furanones. Drug Design and Discovery, 16(3), 243-250.
  • D'Auria, M., & Racioppi, R. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Molecules, 21(11), 1475.
  • Hansen, T. V., & Stenstrom, Y. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. ScienceAsia, 27, 121-125.
  • Barrero, A. F., et al. (2005). Titanocene-Catalyzed Reduction of Lactones to Lactols. The Journal of Organic Chemistry, 70(25), 10444–10449.
  • MDPI. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved March 27, 2026.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved March 27, 2026.
  • Beilstein Journals. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journal of Organic Chemistry, 17, 2906–2914.
  • ACS Publications. (2024). Continuous Flow Process for Carbonyl and α,β-Unsaturated Carbonyl Compounds Reduction Using NaBH4 Solutions: Toward Implementation of Luche Reduction in Flow. Organic Process Research & Development.
  • CP Lab Safety. (n.d.). a-Bromo-y-butyrolactone, min 97%, 100 grams. Retrieved March 27, 2026.
  • Organic Syntheses. (n.d.). γ-CROTONOLACTONE. Retrieved March 27, 2026.
  • ACS Publications. (2003). Nonselective Bromination−Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon against Doubly Activated Carbon. Organic Letters, 5(4), 435–438.
  • ChemTalk. (2024).
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved March 27, 2026.
  • TCI Chemicals. (n.d.).

Sources

Comparative

Validating the Structural Integrity of 4-Amino-3-bromo-2,5-dihydrofuran-2-one Intermediates: A Comparative Guide to Analytical Workflows

Introduction 4-Amino-3-bromo-2,5-dihydrofuran-2-one is a highly functionalized butenolide intermediate critical to the synthesis of complex heterocycles, including quorum sensing (QS) inhibitors and anti-biofilm agents....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Amino-3-bromo-2,5-dihydrofuran-2-one is a highly functionalized butenolide intermediate critical to the synthesis of complex heterocycles, including quorum sensing (QS) inhibitors and anti-biofilm agents. However, the structural validation of halogenated furanones is notoriously prone to mischaracterization. Historically, distinguishing between regioisomers—such as 3-bromo-2,5-dihydrofuran-2-one and 4-bromo-2,5-dihydrofuran-2-one—has presented severe analytical challenges, with[1].

Furthermore, recent drug development efforts have highlighted the using only conventional 1D spectroscopy[2]. To ensure scientific integrity during scale-up and biological testing, researchers must abandon single-tier analytical methods in favor of self-validating orthogonal workflows.

This guide objectively compares routine Quality Control (QC) methods against Comprehensive Orthogonal Validation (COV) to establish a gold-standard protocol for verifying the structural integrity of 4-amino-3-bromo-2,5-dihydrofuran-2-one.

Comparison of Analytical Workflows

When validating complex halogenated intermediates, the choice of analytical workflow dictates the confidence level of the structural assignment.

Method A: Routine Quality Control (1D NMR + LC-UV-MS)

Routine QC is the standard for high-throughput batch release. It relies on 1D 1 H NMR to confirm the presence of amino and methylene protons, and LC-MS to confirm the nominal mass.

  • The Flaw in Causality: 1D 1 H NMR lacks the connectivity data required to prove whether the bromine atom is positioned at C3 or C4. Furthermore, because furanones and pyrrolidones can exhibit identical nominal masses and similar UV absorption profiles, Method A cannot definitively rule out scaffold misidentification without a verified reference standard.

Method B: Comprehensive Orthogonal Validation (2D NMR + HRMS + SCXRD)

Orthogonal validation employs multiple independent analytical principles to cross-verify a single structure, creating a self-validating system.

  • The Strength in Causality: High-Resolution Mass Spectrometry (HRMS) locks in the exact elemental composition. 2D NMR (specifically HMBC) maps the exact carbon-proton connectivity, resolving the regiochemistry. Finally, Single-Crystal X-ray Diffraction (SCXRD) provides a 3D spatial map of electron density, definitively proving the presence of a ring oxygen (furanone) over a ring nitrogen (pyrrolidone)[2].

Quantitative Data Comparison

The following table summarizes the performance metrics of both analytical workflows when applied to 4-amino-3-bromo-2,5-dihydrofuran-2-one.

Analytical ParameterMethod A: Routine QC (1D NMR + LC-UV-MS)Method B: Orthogonal Validation (2D NMR + HRMS + SCXRD)
Regiochemical Resolution Low (Cannot reliably distinguish 3-bromo vs. 4-bromo)Absolute (Definitive C-Br and C-N connectivity)
Scaffold Differentiation Poor (Furanone vs. Pyrrolidone ambiguous)Absolute (3D electron density mapping)
Mass Accuracy Nominal mass ( ± 0.1 Da)High resolution (< 5 ppm error)
Self-Validating Capacity No (Relies on external reference standards)Yes (Independent techniques confirm identical structure)
Turnaround Time < 1 hour per sample3 to 7 days (dependent on crystallization)

Experimental Protocols: The Self-Validating Workflow (Method B)

To guarantee structural integrity, the following step-by-step methodology must be executed. Each step is designed to independently validate the findings of the previous step.

Step 1: High-Resolution Mass Spectrometry (HRMS) Profiling
  • Procedure: Analyze the intermediate using LC-ESI-HRMS in positive ion mode.

  • Causality: Establishes the exact monoisotopic mass. The presence of a 1:1 isotopic doublet separated by ~2 Da confirms the presence of a single bromine atom ( 79 Br and 81 Br).

  • Self-Validating Mechanism: The experimental mass must match the theoretical mass of C4​H4​BrNO2​ within <5 ppm. This validates the elemental composition, setting strict boundary conditions before structural elucidation begins.

Step 2: 2D NMR Spectroscopy (HSQC & HMBC)
  • Procedure: Acquire 1 H, 13 C, HSQC, and HMBC spectra using a high-field NMR spectrometer (e.g., 600 MHz) in DMSO- d6​ .

  • Causality: 1D NMR cannot definitively place the bromine at C3 versus C4. HMBC detects long-range ( 2 J and 3 J) carbon-proton couplings. The methylene protons at C5 will show distinct correlations to the carbonyl (C2) and the halogenated/aminated carbons (C3, C4), allowing for precise regiochemical assignment.

  • Self-Validating Mechanism: The 2D connectivity map generated by HMBC must perfectly account for all atoms identified in the HRMS formula, ensuring no structural fragments are missing.

Step 3: Single-Crystal X-ray Diffraction (SCXRD)
  • Procedure: Grow single crystals via slow evaporation from a suitable solvent system (e.g., Ethyl Acetate/Hexane) and analyze via SCXRD.

  • Causality: Because furanones and pyrrolidones can exhibit nearly identical NMR spectra depending on tautomerization and solvent effects, SCXRD maps the physical electron density. This unambiguously differentiates the ring oxygen from a ring nitrogen and confirms the exact spatial position of the bromine and amino groups[2].

  • Self-Validating Mechanism: The 3D crystal structure acts as the ultimate physical proof, independently verifying the 2D connectivity model proposed by the NMR data and closing the validation loop.

Structural Validation Workflow Visualization

StructuralValidation Intermediate 4-amino-3-bromo-2,5-dihydrofuran-2-one (Target Intermediate) Decision Validation Workflow Intermediate->Decision MethodA Method A: Routine QC 1D NMR & LC-MS Decision->MethodA High-throughput screening MethodB Method B: Orthogonal Validation 2D NMR, HRMS & SCXRD Decision->MethodB Rigorous characterization ResultA Ambiguous Regiochemistry (3-bromo vs 4-bromo) MethodA->ResultA Isomer overlap ResultB Definitive Structural & Scaffold Confirmation MethodB->ResultB Self-validating data ResultA->MethodB Escalation required

Workflow comparing routine QC versus orthogonal validation for furanone intermediates.

References

  • Title: 3-Bromo-2,5-dihydrofuran-2-one and 4-Bromo-2,5-dihydrofuran-2-one Source: ResearchGate / Magnetic Resonance in Chemistry URL: [Link]

  • Title: Anti-Pathogenic Properties of the Combination of a T3SS Inhibitory Halogenated Pyrrolidone with C-30 Furanone Source: MDPI Molecules URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-amino-3-bromo-2,5-dihydrofuran-2-one proper disposal procedures

Proper handling and disposal of halogenated organic compounds are critical components of laboratory safety and environmental stewardship. As drug development and synthetic workflows increasingly utilize complex halogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of halogenated organic compounds are critical components of laboratory safety and environmental stewardship. As drug development and synthetic workflows increasingly utilize complex halogenated furanones, understanding the chemical lifecycle of these materials is essential.

4-amino-3-bromo-2,5-dihydrofuran-2-one (CAS: 1422514-56-4) is a highly functionalized mucobromic acid derivative. While its reactivity makes it a valuable synthetic intermediate, the presence of the bromine atom within the furanone ring introduces strict regulatory and chemical handling requirements. This guide provides actionable, causality-driven protocols for the safe segregation, storage, and ultimate thermal destruction of this compound.

Chemical Profile and Hazard Stratification

Before initiating any disposal protocol, it is imperative to understand the inherent hazards of the material. 4-amino-3-bromo-2,5-dihydrofuran-2-one presents multiple exposure risks that dictate both operational personal protective equipment (PPE) and downstream waste classification[1].

Table 1: Hazard Classifications and Operational Requirements

Property / HazardClassification / DataOperational Implication
CAS Number 1422514-56-4Required identifier for all EPA/RCRA hazardous waste manifests.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Mandates handling inside a certified fume hood; nitrile gloves required[1].
Skin/Eye Irritation Category 2 (Skin), Category 2A (Eye)Splash goggles and a chemically resistant lab coat are non-negotiable[1].
Specific Target Organ STOT SE 3 (H336)Inhalation risk; liquid waste containers must remain tightly capped to prevent vapor accumulation[1].

The Causality of Disposal: Why Halogenated Protocols Apply

A common operational failure in laboratory settings is the misclassification of brominated compounds into standard "Non-Halogenated Organic" waste streams. This is not merely a regulatory violation; it is a severe environmental and safety hazard.

When 4-amino-3-bromo-2,5-dihydrofuran-2-one is subjected to standard, low-temperature incineration alongside non-halogenated solvents, the incomplete combustion of the brominated ring can lead to the de novo synthesis of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs)[2]. These compounds are highly toxic, bio-accumulative, and persistent environmental pollutants.

To prevent this, the compound must be strictly segregated into a Halogenated Organic Waste stream[3]. This ensures the waste is routed to a RCRA-permitted hazardous waste incinerator capable of extreme thermal destruction[4]. At temperatures exceeding 1200°C, the carbon-bromine bonds are completely cleaved, converting the organic bromine almost entirely into hydrogen bromide (HBr) and elemental bromine (Br2)[2]. These acidic flue gases are then neutralized in an alkaline wet scrubber system, often utilizing reducing agents like sodium thiosulfate (Na2S2O3) to capture the halogens before atmospheric release[5].

Table 2: Required Thermal Destruction Parameters for Brominated Organics

ParameterMinimum RequirementCausality
Incineration Temp. > 1200 °CEnsures complete cleavage of C-Br bonds, preventing PBDD/PBDF formation[2].
Excess Air Factor 1.3Provides sufficient oxygen for complete oxidation of the furanone carbon backbone[2].
Residence Time > 0.75 secondsGuarantees complete volatilization and destruction of the organic matrix[2].
Scrubber Chemistry Alkaline + Na2S2O3Neutralizes HBr and reduces Br2 to prevent halogen gas emission into the environment[5].

Step-by-Step Operational Disposal Protocol

The following methodology is designed as a self-validating system. Each step contains an internal check to ensure compliance and safety before proceeding to the next phase.

Phase 1: Source Segregation & Compatibility

  • Step 1: Identify the physical state of the waste. Solid residues (e.g., contaminated weigh boats, pure powder) must be placed in a puncture-proof, sealable container designated for solid halogenated waste. Liquid solutions must be routed to a compatible liquid carboy[3].

  • Step 2: Verify solvent compatibility. 4-amino-3-bromo-2,5-dihydrofuran-2-one solutions should never be mixed with strong oxidizers, inorganic bases, or non-halogenated streams[6].

  • Validation Checkpoint: Before adding to the bulk waste carboy, perform a micro-scale compatibility test if the existing waste composition is unknown. If heat, gas, or cloudiness is generated, an incompatible reaction is occurring. Halt immediately and use a separate container.

Phase 2: Primary Containment

  • Step 3: Utilize High-Density Polyethylene (HDPE) or PTFE-lined containers. Avoid metal containers, as trace degradation of the compound could release HBr, which is highly corrosive to metals.

  • Step 4: Fill the container to a maximum of 75% capacity to allow for the expansion of liquids and headspace vapors[6].

  • Validation Checkpoint: Visually inspect the container. If the liquid level reaches the 75% fill line, the container is operationally "full." Cap it immediately to prevent over-pressurization, and initiate the manifesting process[3],[6].

Phase 3: Waste Characterization & Labeling

  • Step 5: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Step 6: List all constituents. By EPA definition, the label must explicitly state "4-amino-3-bromo-2,5-dihydrofuran-2-one" and its relative concentration, alongside the primary solvent[3].

  • Validation Checkpoint: A label is only valid if it totals 100% composition. This precise accounting allows the downstream disposal facility to calculate the exact halogen load and BTU value for kiln blending[4],[7].

Phase 4: Vendor Handoff

  • Step 7: Store the sealed waste in a designated, secondary-contained Hazardous Waste Storage Area, away from heat sources and foot traffic[3].

  • Step 8: Transfer custody to a licensed hazardous waste contractor capable of high-temperature halogenated incineration[8],[4].

Waste Stream Lifecycle Visualization

The following diagram illustrates the logical flow of 4-amino-3-bromo-2,5-dihydrofuran-2-one from waste generation through thermal destruction.

G Start 4-amino-3-bromo-2,5-dihydrofuran-2-one Waste Generation State Physical State? Start->State Liquid Liquid Solutions (>1% Halogenated) State->Liquid Dissolved in Solvent Solid Solid Powders & Contaminated Consumables State->Solid Dry/Residue Collection Halogenated Organic Waste Stream (EPA RCRA) Liquid->Collection Solid->Collection Incinerator High-Temp Incineration (>1200°C, >0.75s residence) Collection->Incinerator Licensed Vendor Pickup Gas Flue Gas (HBr, Br2, CO2) Incinerator->Gas Combustion Ash Bottom Ash (Heavy Metals/Salts) Incinerator->Ash Residue Scrubber Alkaline Wet Scrubber (NaOH / Na2S2O3) Gas->Scrubber Neutralization Landfill RCRA Subtitle C Secure Landfill Ash->Landfill Disposal Exhaust Clean Exhaust (EPA Compliant) Scrubber->Exhaust Release

Lifecycle and thermal destruction pathway for brominated furanone waste streams.

Emergency Spill Response

In the event of an accidental release during handling, immediate and structured action is required:

  • Assess & Evacuate: If the spill is large or highly concentrated, evacuate the immediate area due to the STOT SE 3 inhalation hazard[1].

  • Contain: Turn off all ignition sources. Use an inert, non-combustible absorbent material (e.g., vermiculite or sand) to contain liquid spills[6]. Do not use combustible materials like paper towels for highly concentrated solutions.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a solid halogenated waste container.

  • Decontaminate: Wash the spill area with a mild detergent solution, collecting the rinsate into the halogenated liquid waste stream.

References

  • NextSDS. "4-amino-3-bromo-2,5-dihydrofuran-2-one — Chemical Substance Information." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at:[Link]

  • Aerosol and Air Quality Research. "Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review." Available at: [Link]

  • European Brominated Flame Retardant Industry Panel (EBFRIP). "Energy and material recovery by co-combustion of WEEE and MSW." Available at: [Link]

  • University of Tennessee Institute of Agriculture (UTIA) Safety Office. "Hazardous Waste Guide." Available at:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Available at: [Link]

  • Vermont School Boards Insurance Trust (VSBIT). "Safety Reference: Chemical Management Resource Guide." Available at: [Link]

Sources

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